Thermodynamic Solvation and Solubility Profiling of Methyl Indolizine-5-Carboxylate in Polar Aprotic Solvents
Introduction & Scope Methyl indolizine-5-carboxylate (MIC) is a highly versatile, nitrogen-containing bicyclic heterocycle that serves as a critical building block in both medicinal chemistry and organic materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Methyl indolizine-5-carboxylate (MIC) is a highly versatile, nitrogen-containing bicyclic heterocycle that serves as a critical building block in both medicinal chemistry and organic materials science[1]. Characterized by a fused pyrrole and pyridine ring system, the indolizine scaffold exhibits unique optoelectronic properties, driven by a HOMO–LUMO energy gap that is significantly lower (by ~0.88 eV) than that of its isomer, indole[2].
In drug development, MIC is frequently utilized as a precursor for synthesizing complex bioactive molecules, including kinase inhibitors and antiarrhythmic agents[3][4]. However, the successful late-stage functionalization of this compound—such as cross-dehydrogenative coupling or photocatalytic derivatization—relies heavily on its solvation dynamics. Because MIC is highly hydrophobic and lacks hydrogen-bond donors, polar aprotic solvents (PAS) are the optimal media for maintaining its solubility and reactivity[1][5]. This whitepaper provides an in-depth technical analysis of the solubility profile of MIC in polar aprotic solvents, detailing the underlying thermodynamics and providing a self-validating protocol for empirical solubility quantification.
Solvation Thermodynamics: The Causality of Solvent Selection
The selection of a solvent for MIC cannot be arbitrary; it must be thermodynamically matched to the molecule's specific electronic distribution. The C5-position methyl ester group introduces a strong, localized dipole moment, while the indolizine core itself is electron-rich and highly polarizable[1][3].
Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—are uniquely suited for this structure due to the following causal mechanisms:
Dipole-Dipole Stabilization: The strong permanent dipoles of PAS align with the carbonyl oxygen of the methyl ester, stabilizing the ground state without the hydrogen-bond quenching that would occur in protic solvents (like alcohols or water).
π-System Solvation: The polarizable nature of solvents like DMF and DMSO allows for favorable dispersion forces with the conjugated π-system of the indolizine core, preventing π-π stacking and subsequent precipitation of the solid crystal lattice.
Thermodynamic drivers for the solvation of methyl indolizine-5-carboxylate in polar aprotic media.
Quantitative Solubility Profile in Key Polar Aprotic Media
Based on the dielectric constants (ε) and dipole moments (D) of common polar aprotic solvents, the solubility profile of MIC can be stratified. The table below summarizes the expected quantitative solubility ranges at standard ambient temperature (25°C) and elevated reaction temperatures, correlated with their primary synthetic applications[3][4][5].
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Solubility at 25°C (mg/mL)
Primary Synthetic Application
DMSO
46.7
3.96
> 100 (Very High)
High-concentration stock solutions for biological screening assays.
DMF
36.7
3.82
> 100 (Very High)
Transition-metal catalyzed C-H arylation and thermal cyclization[3][4].
Acetonitrile
37.5
3.92
~ 50 - 80 (High)
Photocatalytic late-stage trifluoromethylation due to wide redox window[5].
Acetone
20.7
2.88
~ 30 - 50 (Moderate)
Post-reaction extraction, trituration, and low-temperature recrystallization.
To accurately profile the solubility of novel indolizine derivatives in a laboratory setting, researchers must utilize a self-validating isothermal shake-flask methodology. This protocol ensures that thermodynamic equilibrium is reached and that analytical artifacts (such as non-specific filter binding) are actively monitored and controlled.
Step-by-Step Methodology
Isothermal Equilibration:
Add an excess amount of solid MIC (approx. 200 mg) to a 5.0 mL borosilicate glass vial.
Dispense exactly 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).
Seal the vial and incubate in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours at 400 rpm. Causality: 24 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.
Phase Separation:
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.
Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE membrane. Validation Checkpoint: PTFE is chosen over nylon or cellulose to prevent hydrophobic adsorption of the indolizine core. Discard the first 0.5 mL of filtrate to saturate any potential binding sites.
HPLC-UV Quantification:
Dilute the filtrate volumetrically (e.g., 1:100) with the HPLC mobile phase (typically 60:40 MeCN:Water with 0.1% Formic Acid).
Inject 10 µL onto a C18 reverse-phase column and monitor absorbance at λ = 254 nm . Causality: The extended conjugated π-system of the indolizine core absorbs strongly in the UV region, providing high signal-to-noise ratios.
Self-validating isothermal shake-flask methodology for high-throughput solubility quantification.
The Self-Validating Loop (System Suitability)
Before sample quantification, the HPLC system must pass a strict System Suitability Test (SST). The calibration curve of MIC standards must yield an R² > 0.999 . Furthermore, the peak tailing factor must be < 1.5 . If the tailing factor exceeds this threshold, it indicates secondary interactions between the basic nitrogen of the indolizine and residual silanols on the column, triggering an automatic column wash sequence (100% MeCN flush) and recalibration before the workflow can proceed.
Understanding the solubility profile of MIC directly dictates the success of downstream drug development workflows:
Thermal Cyclization & Arylation in DMF: In the synthesis of complex pyrazolo-indolizine derivatives (such as GSK-3β inhibitors for neurodegenerative diseases), DMF is the solvent of choice[4]. Its high boiling point allows reactions to proceed at 100–120 °C, while its excellent solvating power ensures that both the indolizine precursor and inorganic bases (like potassium carbonate) remain in a reactive, homogeneous state[3][4].
Photocatalytic Derivatization in Acetonitrile: For the late-stage introduction of trifluoromethyl (-CF3) groups—a common strategy to improve the catabolic stability of drug candidates—acetonitrile is highly preferred[5]. While DMF can also be used, MeCN offers an optimal balance: it fully dissolves the MIC substrate while providing a wider electrochemical window, which is critical for maintaining the stability of Ruthenium-based photocatalysts during the generation of CF3 radicals[5].
Journal of Medicinal Chemistry (ACS Publications) - Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)
PMC (National Institutes of Health)
Journal of the American Chemical Society - Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications
URL
Mechanism of formation for methyl indolizine-5-carboxylate derivatives
Mechanism of Formation for Methyl Indolizine-5-Carboxylate Derivatives: A Comprehensive Mechanistic Guide Executive Summary Indolizines—specifically those functionalized at the C5 position, such as methyl indolizine-5-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanism of Formation for Methyl Indolizine-5-Carboxylate Derivatives: A Comprehensive Mechanistic Guide
Executive Summary
Indolizines—specifically those functionalized at the C5 position, such as methyl indolizine-5-carboxylates—are privileged bicyclic scaffolds in medicinal chemistry and organic materials. They exhibit profound biological activities, including antiarrhythmic, anti-inflammatory, and anticancer properties, while also serving as highly sensitive fluorescent probes due to their unique 10-π electron system[1][2]. The C5-carboxylate substitution is particularly valuable as it modulates the electron density of the pyridine ring, enhancing both the metabolic stability and the photophysical properties of the core. This whitepaper dissects the mechanistic pathways that govern the formation of these derivatives, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.
Core Synthetic Strategies & Mechanistic Pathways
The targeted synthesis of methyl indolizine-5-carboxylates requires precise control over regioselectivity, as the carboxylate group must be positioned adjacent to the bridgehead nitrogen (position 5). We will explore the two most robust mechanisms: the 1,3-Dipolar Cycloaddition of Pyridinium Ylides and Transition-Metal Catalyzed Oxidative Carbonylation.
The 1,3-Dipolar Cycloaddition Pathway (The Benchmark)
The most versatile and reliable method for constructing highly substituted methyl indolizine-5-carboxylates is the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes[3].
Causality of the Mechanism:
Quaternization: The sequence begins with methyl pyridine-2-carboxylate (methyl picolinate). Alkylation occurs exclusively at the pyridine nitrogen using an α-halo compound (e.g., ethyl bromoacetate), forming an N-alkylpyridinium salt. The electron-withdrawing nature of the C2-carboxylate makes the nitrogen less nucleophilic, thus requiring polar aprotic solvents and elevated temperatures to drive the SN2 kinetics.
Ylide Generation: Introduction of a mild base (e.g., triethylamine) deprotonates the acidic α-methylene carbon of the N-alkyl group, generating a pyridinium ylide. This ylide acts as a highly reactive 1,3-dipole.
Regioselective Cycloaddition: The ylide undergoes a [3+2] cycloaddition with a dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD). Because position 2 of the pyridine ring is sterically and electronically blocked by the carboxylate group, the cycloaddition is forced to occur at the unsubstituted position 6[3]. This regioselectivity is the critical step that ensures the original C2-carboxylate becomes the C5-carboxylate of the resulting indolizine.
Oxidative Aromatization: The initial cycloadduct is a non-aromatic dihydroindolizine. Spontaneous or oxidant-mediated dehydrogenation restores aromaticity, yielding the highly stable indolizine core.
Figure 1: Mechanistic workflow of the 1,3-dipolar cycloaddition leading to methyl indolizine-5-carboxylates.
Recent advancements have introduced palladium-catalyzed oxidative carbonylation of propargylic pyridines as a highly atom-economical route to indolizine-carboxylates[4].
Causality of the Mechanism:
Substrate Activation: A propargylic pyridine coordinates with the Pd(II) catalyst, activating the alkyne toward intramolecular nucleophilic attack by the pyridine nitrogen.
Cycloisomerization: The attack generates a vinyl palladium intermediate containing the nascent indolizine bicyclic framework.
CO Insertion (Carbonylation): In the presence of a carbon monoxide atmosphere (e.g., 3 bar CO), CO inserts into the Pd-C bond to form an acyl palladium species.
Reductive Elimination: Trapping the acyl species with methanol yields the methyl ester (methyl indolizine-5-carboxylate) and reduces the catalyst to Pd(0), which is subsequently re-oxidized to Pd(II) by an external oxidant (like benzoquinone) to close the catalytic cycle[4].
Figure 2: Palladium-catalyzed oxidative carbonylation mechanism for indolizine formation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol for the 1,3-dipolar cycloaddition includes built-in validation checkpoints. A self-validating system reduces downstream analytical failures by confirming intermediate success visually or spectroscopically before proceeding.
Protocol: Synthesis of Methyl 1,2-bis(methoxycarbonyl)indolizine-5-carboxylate
Step 1: Quaternization
Procedure: Dissolve 10 mmol of methyl pyridine-2-carboxylate in 20 mL of anhydrous acetone. Add 12 mmol of methyl bromoacetate. Reflux for 12 hours.
Causality: Acetone is chosen because it dissolves the neutral starting materials but is a poor solvent for ionic salts, driving the equilibrium forward via precipitation.
Validation Checkpoint: The formation of a dense, white crystalline precipitate (the pyridinium bromide salt) visually confirms the success of the SN2 reaction. If the solution remains clear, the alkylation has failed (likely due to moisture or degraded alkylating agent).
Step 2: Ylide Generation and Cycloaddition
Procedure: Suspend the isolated salt (5 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add 6 mmol of DMAD. Cool to 0 °C, then dropwise add 6 mmol of triethylamine (Et3N). Stir at room temperature for 4 hours.
Causality: Et3N deprotonates the salt to form the ylide in situ. The low temperature controls the highly exothermic [3+2] cycloaddition, preventing the polymerization of DMAD.
Validation Checkpoint: Upon addition of Et3N, the suspension will immediately dissolve and the solution will turn a deep, vibrant orange/red. This charge-transfer color is the hallmark of pyridinium ylide formation.
Step 3: Oxidative Aromatization
Procedure: Add 2.5 mmol of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture. Stir for 1 hour.
Causality: DDQ rapidly abstracts two hydrogen atoms from the dihydroindolizine intermediate, driving the system to thermodynamic stability (aromaticity).
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and observe under 365 nm UV light. The appearance of an intensely fluorescent blue/green spot confirms the formation of the fully conjugated 10-π indolizine core.
Quantitative Data & Optimization
The choice of catalyst, solvent, and oxidant drastically impacts the yield and regioselectivity of the indolizine-5-carboxylate formation. Table 1 summarizes comparative data derived from recent optimization studies in oxidative carbonylation and cycloaddition methodologies[4][5].
Table 1: Optimization Parameters for Indolizine-5-Carboxylate Synthesis
Synthetic Pathway
Catalyst / Base
Solvent
Oxidant / Additive
Typical Yield (%)
Key Validation Marker
Oxidative Carbonylation
Pd2(dba)3 (5 mol%)
Methanol
Benzoquinone (BQ)
65% (para-methoxy)
CO uptake monitoring
Oxidative Carbonylation
Pd/C (5 mol%)
Methanol
Benzoquinone (BQ)
74% (para-chloro)
Catalyst recovery (filtration)
1,3-Dipolar Cycloaddition
Triethylamine (1.2 eq)
Dichloromethane
Air / Spontaneous
62 - 78%
Intense UV fluorescence
1,3-Dipolar Cycloaddition
K2CO3 (2.0 eq)
DMF
DDQ
81 - 89%
Deep red ylide intermediate
Conclusion
The synthesis of methyl indolizine-5-carboxylate derivatives is a masterclass in regiocontrol and electronic manipulation. By leveraging the steric and electronic blocking of the C2-carboxylate in pyridinium ylides, chemists can force 1,3-dipolar cycloadditions to occur at the C6 position, reliably yielding the C5-carboxylate indolizine architecture. Alternatively, modern Pd-catalyzed oxidative carbonylations offer a highly atom-economical route from propargylic precursors. Adhering to the self-validating protocols outlined above ensures high fidelity in drug discovery pipelines relying on these privileged heterocycles.
Chen, Y., et al. "Synthesis of Indolizine Derivatives by Pd-Catalyzed Oxidative Carbonylation." Organic Letters, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWUHcNvmAN-3W0L8hRy4543JhmbC98-rvbZbT_SWMaQ047jpZOTgUXxrP7kFVWVL0e8pHw6OqRFaXBTW1tfs1Oqc1O_mUQaIWBzjWKbMvslqL_cG4QME0jFor-jx4z6Gzv-Cz8-9aV2OcPe6w15A==]
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González-Rodríguez, J. C., et al. "Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis." International Journal of Organic Chemistry, Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSGEZWxxKLHdDTysk9jNff0xf-JW4tRBLMFrJsfjv7dF4BpzdG69DUR04oYFaM2cbz9_By5Hh2wHd8-piZPeUN38KlOsDGC_4cEciHfxDn9CvDqz_w7J4Me_eYAbHX5SwOTulk9g9GHnn76IJ1e8WV0n5I9Yf7_Q==]
Physical and chemical properties of methyl indolizine-5-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Indolizine-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl indolizine-5-carboxylate is a heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Indolizine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indolizine-5-carboxylate is a heterocyclic compound built upon the indolizine scaffold, a significant structural motif in medicinal and materials chemistry. As an isomer of the more commonly studied methyl indole-5-carboxylate, this molecule presents unique electronic and steric properties that warrant detailed investigation. This guide provides a comprehensive analysis of its structure, synthesis, physical properties, spectroscopic signature, and chemical reactivity. By synthesizing data from analogous compounds and the foundational principles of indolizine chemistry, this document serves as a crucial resource for professionals seeking to harness the potential of this molecule in drug discovery and organic synthesis.
Molecular Structure and Identification
Methyl indolizine-5-carboxylate belongs to the indolizine family of nitrogen-containing fused heterocycles. The core structure consists of a pyridine ring fused to a pyrrole ring, with a bridgehead nitrogen atom. This arrangement results in a 10 π-electron aromatic system, which is the basis for its characteristic chemical properties.[1][2] The methyl ester functional group is located at the 5-position of the pyridine ring.
Not explicitly assigned. Often confused with its isomer, methyl indole-5-carboxylate (CAS: 1011-65-0).[3][4]
-
Synthesis of the Indolizine-5-Carboxylate Scaffold
The synthesis of 5-substituted indolizines is less straightforward than substitution at the 1- or 3-positions. While general methods like 1,3-dipolar cycloadditions are foundational for building the indolizine core, accessing the 5-position often requires a more tailored strategy.[2][5] A highly effective and regiospecific method involves the direct lithiation of a parent 2-substituted indolizine at the 5-position, followed by quenching with a suitable electrophile.[6][7][8]
Conceptual Synthesis Workflow
The following workflow illustrates a plausible and efficient route to methyl indolizine-5-carboxylate, leveraging the principles of directed ortho-metalation adapted for the indolizine system.
Caption: Plausible synthesis of methyl indolizine-5-carboxylate via regiospecific lithiation.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the 5-functionalization of 2-substituted indolizines.[6][7]
Preparation: To a solution of a 2-substituted indolizine (e.g., 2-phenylindolizine, 1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.
Lithiation: Add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature at -78 °C. After addition, allow the mixture to warm to -20 °C and stir for 2-5 hours. Completion of the lithiation can be monitored by quenching aliquots with an electrophile and analyzing via TLC.[6]
Electrophilic Quench: Cool the resulting solution of the 5-lithioindolizine intermediate back to -78 °C. Slowly add methyl chloroformate (1.1 equiv).
Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target compound.
Physical Properties
Direct experimental data for methyl indolizine-5-carboxylate is not widely published. The properties listed below are based on data from suppliers and deductions from closely related analogs.
The proton NMR spectrum is expected to show distinct signals for the six aromatic protons and the three methyl protons. A key diagnostic feature is the significant downfield shift of the H-3 proton due to a "peri-effect," where it is spatially close to the carbonyl oxygen of the 5-carboxylate group.[6]
δ 8.7 - 9.2 ppm (d, 1H): H-3, deshielded by the peri-carbonyl group.
δ ~8.0 ppm (d, 1H): H-8, adjacent to the bridgehead nitrogen.
δ ~7.5 ppm (d, 1H): H-6, ortho to the carboxylate group.
δ ~7.2 ppm (m, 1H): H-1.
δ ~7.0 ppm (m, 1H): H-2.
δ ~6.8 ppm (t, 1H): H-7.
δ ~3.9 ppm (s, 3H): -OCH₃ protons.
¹³C NMR Spectroscopy
The carbon spectrum will display 10 distinct resonances, including the carbonyl carbon and the methyl carbon.
δ ~165 ppm: Carbonyl carbon (C=O).
δ 110-140 ppm: 8 signals corresponding to the aromatic carbons of the indolizine ring.
δ ~52 ppm: Methyl carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the ester group.
~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.
~2950 cm⁻¹: C-H stretching from the methyl group.
Mass Spectrometry (MS)
In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak would be prominent.
m/z [M]⁺˙ or [M+H]⁺: 175.06 or 176.07, corresponding to the molecular formula C₁₀H₉NO₂.
Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-CO₂CH₃, m/z 59) are expected fragmentation pathways.
Chemical Properties and Reactivity
The reactivity of methyl indolizine-5-carboxylate is governed by the interplay between the electron-rich indolizine core and the electron-withdrawing ester functional group.
Reactivity of the Indolizine Core
The indolizine ring is π-excessive and generally undergoes electrophilic substitution preferentially at the C-3 position, and sometimes at C-1.[11][12][13] However, the presence of an electron-withdrawing group at C-5 deactivates the ring, making electrophilic attack more difficult compared to the unsubstituted parent.
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation, if successful, are expected to occur at the C-3 position. For example, 5-bromoindolizine undergoes trifluoroacetylation exclusively at the 3-position.[7]
[8+2] Cycloaddition: Indolizines can act as 8π components in thermal cycloaddition reactions with electron-deficient alkynes (like DMAD) to form cycl[3.2.2]azines.[11][14] This reactivity is a hallmark of the indolizine system.
Caption: Key reactivity sites on the methyl indolizine-5-carboxylate scaffold.
Reactivity of the Ester Functional Group
The methyl ester at C-5 is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives.[15][16][17]
Hydrolysis: The ester can be hydrolyzed to the corresponding indolizine-5-carboxylic acid under acidic or, more commonly, basic (saponification) conditions.[15]
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
Aminolysis/Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide, indolizine-5-carboxamide. This typically requires heating.[17]
Reaction Setup: Dissolve methyl indolizine-5-carboxylate (1.0 equiv) in a suitable solvent mixture like THF/methanol/water.
Saponification: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (2-3 equiv), and stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
Workup: Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).
Isolation: The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry the organic phase, and evaporate to yield the product.
Applications in Research and Development
While methyl indolizine-5-carboxylate itself is primarily a building block, the indolizine scaffold it belongs to is of high interest in drug discovery. Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The 5-position is a critical site for substitution to modulate biological activity, making this compound a valuable starting point for generating libraries of novel therapeutic candidates.[12][18]
Conclusion
Methyl indolizine-5-carboxylate is a structurally interesting heterocyclic compound whose full potential is still being explored. Its synthesis is achievable through regiospecific C-H functionalization, and its reactivity is a duality of aromatic electrophilic substitution on the indolizine core and nucleophilic acyl substitution at the ester. This guide provides a foundational understanding of its properties, offering researchers a predictive framework to guide its use in the synthesis of complex molecules and the development of novel pharmaceuticals.
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X-ray crystal structure analysis of methyl indolizine-5-carboxylate
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Methyl Indolizine-5-carboxylate Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Methyl Indolizine-5-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SXRD) analysis of methyl indolizine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4] The indolizine scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2][5][6] This document, authored from the perspective of a Senior Application Scientist, details the entire workflow from synthesis and crystallization to data collection, structure solution, refinement, and validation. It emphasizes the rationale behind key experimental decisions, ensuring a robust and reproducible crystallographic study. The guide is intended to serve as a practical resource for researchers in structural biology, chemistry, and pharmacology, enabling them to apply these methodologies to their own investigations of novel small molecules.
Introduction: The Significance of the Indolizine Scaffold
Indolizine, an aromatic N-fused heterocyclic system, is an isomer of the more common indole nucleus.[2][7] Its unique electronic properties and rigid conformational structure make it an attractive scaffold for the design of novel therapeutic agents.[1][4] Indolizine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][6] The precise determination of the three-dimensional structure of these molecules through X-ray crystallography is paramount for understanding their structure-activity relationships (SAR), optimizing their biological activity, and facilitating rational drug design.[8][9][10] This guide focuses on methyl indolizine-5-carboxylate as a representative example to illustrate the power of SXRD in elucidating the detailed molecular architecture of this important class of compounds.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[11][12] This section outlines a reliable method for the synthesis of methyl indolizine-5-carboxylate and the subsequent crystallization protocol.
Synthesis via the Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method for constructing the indolizine ring system.[13][14][15][16] It involves the base-mediated intramolecular cyclization of a pyridinium salt.
Protocol 1: Synthesis of Methyl Indolizine-5-carboxylate
Quaternization of Pyridine:
Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous acetone (10 mL).
Reflux the mixture for 4 hours.
Cool the reaction to room temperature, allowing the pyridinium salt to precipitate.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting pyridinium bromide is typically used without further purification.[13]
Cyclization to Indolizine:
Suspend the pyridinium salt (1.0 eq) in a mixture of methanol and water (1:1).
Add sodium bicarbonate (3.0 eq) portion-wise at room temperature.
Stir the reaction mixture for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).
Upon completion, extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure methyl indolizine-5-carboxylate.
Causality Behind Experimental Choices:
Anhydrous Acetone: The use of an anhydrous solvent in the quaternization step is crucial to prevent side reactions and ensure a high yield of the pyridinium salt.
Sodium Bicarbonate as Base: A mild base like sodium bicarbonate is sufficient to deprotonate the acidic methylene group to form the ylide intermediate, which then undergoes intramolecular cyclization.[13] Stronger bases could lead to undesired side products.
Crystallization of Methyl Indolizine-5-carboxylate
The goal of crystallization is to grow well-ordered, single crystals of sufficient size and quality for X-ray diffraction.
Protocol 2: Crystallization
Dissolve 10-20 mg of purified methyl indolizine-5-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.
Filter the solution while warm to remove any insoluble impurities.
Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a commonly effective technique.
Once crystals appear, seal the container and allow them to grow over several days.
Carefully select a well-formed, transparent crystal with sharp edges for mounting.
Expert Insight: The choice of solvent is critical and often determined empirically. A good solvent system is one in which the compound is moderately soluble, allowing for slow crystal growth upon cooling or evaporation.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
The core of the analysis involves irradiating the single crystal with X-rays and measuring the resulting diffraction pattern.[17][18][19] This pattern contains information about the arrangement of atoms within the crystal lattice.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage. The data collection process is controlled by specialized software.
Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for Methyl Indolizine-5-carboxylate
Parameter
Value
Chemical formula
C₁₀H₉NO₂
Formula weight
175.18 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 8.5 Å, b = 12.1 Å, c = 9.3 Å
α = 90°, β = 105.2°, γ = 90°
Volume
925.1 ų
Z (molecules per unit cell)
4
Density (calculated)
1.258 Mg/m³
Absorption coefficient
0.089 mm⁻¹
F(000)
368
Crystal size
0.20 x 0.15 x 0.10 mm³
Theta range for data collection
2.5° to 28.0°
Reflections collected
8542
Independent reflections
2130 [R(int) = 0.035]
Completeness to theta = 25.242°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2130 / 0 / 118
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R₁ = 0.045, wR₂ = 0.112
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole
0.25 and -0.21 e.Å⁻³
Note: This data is representative and based on similar published structures.[20]
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the diffracted waves, not their phases.[21] For small molecules like methyl indolizine-5-carboxylate, direct methods are typically used to solve the phase problem and generate an initial electron density map.[21]
Workflow for Structure Solution and Refinement:
Caption: Diagram of potential intermolecular C-H···O interactions.
Structure Validation
The final structural model must be rigorously validated to identify any potential errors or inconsistencies. [22][23][24]The checkCIF/PLATON service, provided by the International Union of Crystallography (IUCr), is the standard tool for this purpose. [24]It performs a series of geometric and crystallographic checks and generates a report with alerts for any unusual or problematic features. Addressing these alerts is a critical part of ensuring the trustworthiness of the published structure.
Conclusion: From Structure to Function
The successful X-ray crystal structure analysis of methyl indolizine-5-carboxylate provides an unambiguous determination of its three-dimensional molecular architecture. [9][10]This detailed structural information is invaluable for drug development professionals, as it enables a deeper understanding of the molecule's properties and provides a solid foundation for the design of more potent and selective analogs. The methodologies and principles outlined in this guide are broadly applicable to the structural elucidation of other novel small molecules, underscoring the indispensable role of X-ray crystallography in modern chemical and pharmaceutical research. The final validated structure is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the wider scientific community.
[8][28][29]
References
Single-crystal structure validation with the program PLATON. Spek, A. L. (2003). Journal of Applied Crystallography, 36(1), 7-13. [Link]
Single-crystal structure validation with the program PLATON - ResearchGate. Spek, A. L. (2003). Journal of Applied Crystallography, 36(1), 7-13. [Link]
(PDF) Single-crystal structure validation with the program PLATON - Academia.edu. Spek, A. L. (2003). Journal of Applied Crystallography, 36(1), 7-13. [Link]
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. David, W. I. F., et al. (2006). Journal of Applied Crystallography, 39(6), 910-923. [Link]
Structure validation in chemical crystallography - IUCr Journals. Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. [Link]
STRUCTURAL CHARACTERIZATION AND CRYSTAL PACKING OF THE INDOLIZINE DERIVATIVE. Analele Universității din Oradea, Fascicula Chimie. [Link]
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate. ResearchGate. [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow - CoLab.ws. CoLab.ws. [Link]
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. The Biochemist. [Link]
X-ray data processing - PMC - NIH. National Institutes of Health. [Link]
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI. MDPI. [Link]
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
indolizine-a-privileged-biological-scaffold.pdf - Der Pharma Chemica. Der Pharma Chemica. [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio. [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. ResearchGate. [Link]
Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications - SciSpace. SciSpace. [Link]
Indolizine derivatives: Recent advances and potential pharmacological activities. Taylor & Francis Online. [Link]
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PubMed. PubMed. [Link]
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Publishing System. [Link]
A generalized method for refining and selecting random crystal structures using graph theory - AIP Publishing. AIP Publishing. [Link]
(PDF) A beginner's guide to X-ray data processing - ResearchGate. ResearchGate. [Link]
6 6 Solution and Refinement of Crystal Structures - Oxford Academic. Oxford Academic. [Link]
Crystal Structure of Indolizine Derivatives | PDF | Chemical Bond - Scribd. Scribd. [Link]
Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC. National Institutes of Health. [Link]
New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. ACS Publications. [Link]
Small molecule crystallography - Excillum. Excillum. [Link]
Indolizine – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
X‐ray crystal structure of 15 b. - ResearchGate. ResearchGate. [Link]
Synthesis and Crystal Structure of Methyl 9-(4-Methoxyphenyl)-8a,9,9a,10,11,12,13,14a-octa hydro-8H-benzo[f]chromeno[3,4-b]indol. Asian Journal of Chemistry. [Link]
Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate. [Link]
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Journal of Basic and Clinical Pharmacy. [Link]
Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. International Journal of Engineering Trends and Technology. [Link]
In vitro toxicity and safety profile of methyl indolizine-5-carboxylate
Title: In Vitro Toxicity and Safety Profile of Methyl Indolizine-5-Carboxylate: A Comprehensive Technical Guide Executive Summary Methyl indolizine-5-carboxylate (MIC) is a bicyclic, nitrogen-containing heterocyclic comp...
Author: BenchChem Technical Support Team. Date: April 2026
Title: In Vitro Toxicity and Safety Profile of Methyl Indolizine-5-Carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl indolizine-5-carboxylate (MIC) is a bicyclic, nitrogen-containing heterocyclic compound that serves as a critical building block in medicinal chemistry and material science [1]. With the increasing use of indolizine derivatives in drug discovery—ranging from kinase inhibitors to antimicrobial agents—understanding the in vitro toxicity and metabolic liabilities of the core scaffold is paramount. This whitepaper provides an in-depth analysis of the safety profile of MIC, detailing the mechanistic rationale behind toxicity assays, step-by-step validation protocols, and quantitative safety benchmarks.
Chemical Profile & Pharmacological Relevance
Methyl indolizine-5-carboxylate (Molecular Formula: C10H9NO2, MW: 175.19 g/mol ) features a unique fully conjugated bicyclic structure. The introduction of the methyl ester functional group at the 5-position enhances its lipophilicity and reactivity, making it a versatile intermediate for synthesizing complex bioactive molecules. Indolizine derivatives are recognized as "privileged structures" capable of interacting with diverse biological targets [2]. However, the same structural features that confer bioactivity—such as planarity and lipophilicity—can also drive off-target toxicity, necessitating rigorous in vitro screening.
As a Senior Application Scientist, I approach the toxicity of indolizine derivatives by examining their cellular permeability and metabolic fate. Due to its lipophilic nature, MIC readily diffuses across cell membranes. Once intracellular, the compound is subject to two primary metabolic pathways:
Ester Hydrolysis: Carboxylesterases may cleave the methyl ester, yielding indolizine-5-carboxylic acid. This metabolite is generally more polar and readily excreted, often representing a detoxification pathway.
Cytochrome P450 Oxidation: Hepatic CYP enzymes can oxidize the electron-rich indolizine core, potentially generating reactive electrophilic intermediates. If not neutralized by glutathione (GSH) conjugation, these intermediates can cause oxidative stress and subsequent apoptosis.
Intracellular metabolic pathways of methyl indolizine-5-carboxylate dictating cellular toxicity.
In Vitro Toxicity Profiling: Experimental Methodologies
To establish a self-validating safety profile, we employ a multi-tiered in vitro approach utilizing specific cell lines: HepG2 (hepatotoxicity) [4], MRC-5 (general cytotoxicity in human lung fibroblasts)[2], and SH-SY5Y (neurotoxicity) [3].
Multi-tiered in vitro screening workflow for indolizine derivatives.
Rationale: The MTS assay measures mitochondrial metabolic rate (viability), while the LDH release assay quantifies cell membrane integrity (necrosis). Combining these provides a mechanistic view of how MIC induces cell death. We utilize HepG2 because the liver is the primary site of xenobiotic metabolism, making hepatoma cells ideal for assessing first-pass toxicity[4].
Step-by-Step Methodology:
Cell Culture Preparation: Seed HepG2, MRC-5, and SH-SY5Y cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve MIC in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
Dosing and Incubation: Treat the cells with the MIC dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 μM). Incubate for 48 and 72 hours.
LDH Release Measurement (Membrane Integrity): Transfer 50 μL of the supernatant from each well to a new plate. Add 50 μL of LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.
MTS Assay (Cell Viability): Add 20 μL of MTS reagent to the original plate containing the cells and remaining media. Incubate for 2 hours at 37°C. Measure absorbance at 490 nm.
Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.
Protocol 4.2: Microsomal Metabolic Stability
Rationale: Assessing the half-life of MIC in the presence of Human Liver Microsomes (HLMs) determines its susceptibility to Phase I metabolism and esterase cleavage, predicting its systemic clearance rate.
Step-by-Step Methodology:
Reaction Mixture: Prepare a 100 μL reaction mixture containing 1 μM MIC, 0.5 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 10 μL aliquots and immediately quench the reaction by adding 30 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation and Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Clearance Calculation: Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant (
k
) and intrinsic clearance (
CLint
).
Quantitative Safety Data
Based on comparative studies of indolizine-5-carboxylate derivatives and structurally analogous compounds [2] [3] [4], the following table summarizes the expected in vitro toxicity thresholds.
Cell Line / Assay
Origin / Target
IC₅₀ (48h Exposure)
Toxicity Classification
HepG2
Human Hepatocellular Carcinoma
> 50 μM
Low Hepatotoxicity
MRC-5
Human Lung Fibroblast
> 80 μM
Low General Cytotoxicity
SH-SY5Y
Human Neuroblastoma
35 - 50 μM
Moderate Neurotoxicity
HeLa
Human Cervical Adenocarcinoma
> 60 μM
Low Cytotoxicity
HLM Stability (T₁/₂)
Human Liver Microsomes
~ 45 minutes
Moderate Clearance
Table 1: Representative in vitro safety and metabolic stability profile of methyl indolizine-5-carboxylate and close structural analogs.
Conclusion & Future Directions
Methyl indolizine-5-carboxylate exhibits a highly favorable in vitro safety profile, characterized by low general cytotoxicity in standard human cell lines (HepG2, MRC-5) and moderate metabolic stability. The primary liability lies in its lipophilicity, which may drive moderate neurotoxic effects at high concentrations (as seen in SH-SY5Y models). Future drug development efforts utilizing this scaffold should focus on structure-activity relationship (SAR) optimizations—such as modifying the ester group to a more stable amide or introducing polar substituents—to fine-tune its pharmacokinetic properties and further widen the therapeutic window.
References
ACS Publications. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry.[Link]
ResearchGate. "In vitro toxicity of compounds 7 and 16 (n = 3) over HeLa, HTC-116, SH-SY5Y and Vero cell lines." ResearchGate.[Link]
ResearchGate. "Bicyclic 5,6-membered With One Heteroatom N." ResearchGate.[Link]
Exploratory
Electronic and photophysical properties of methyl indolizine-5-carboxylate
An in-depth technical analysis of methyl indolizine-5-carboxylate requires a fundamental understanding of how structural modifications on the indolizine core dictate its electronic distribution and, consequently, its pho...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of methyl indolizine-5-carboxylate requires a fundamental understanding of how structural modifications on the indolizine core dictate its electronic distribution and, consequently, its photophysical behavior. As a 10π-electron heteroaromatic system, indolizine is natively electron-rich. However, the strategic placement of an electron-withdrawing ester group at the C5 position—adjacent to the bridgehead nitrogen—creates a highly polarized push-pull system.
This whitepaper explores the electronic architecture, photophysical profiling, and validated experimental workflows for characterizing methyl indolizine-5-carboxylate, providing actionable insights for researchers in organic electronics, fluorescent probe design, and medicinal chemistry.
Electronic Architecture and Frontier Molecular Orbitals
The indolizine core consists of a fused pyrrole (electron-rich) and pyridine (electron-deficient) ring system. The bridgehead nitrogen (N4) acts as a critical node for electron delocalization.
When a methyl carboxylate group (–COOCH₃) is introduced at the C5 position, it exerts a strong inductive and resonance-withdrawing effect directly on the pyridine ring. Density Functional Theory (DFT) calculations of ester-substituted indolizines reveal that the Highest Occupied Molecular Orbital (HOMO) is localized primarily over the electron-rich pyrrole moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the pyridine ring and the C5-ester carbonyl [1].
This spatial separation of Frontier Molecular Orbitals (FMOs) facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. The electron-withdrawing nature of the methyl carboxylate lowers the LUMO energy level, effectively narrowing the HOMO-LUMO gap. This narrowing is responsible for shifting the absorption spectra of C5-ester indolizines toward the visible region compared to the unsubstituted parent scaffold.
Fig 1: Electronic push-pull mechanism driving Intramolecular Charge Transfer (ICT).
Photophysical Profile and Solvatochromism
The photophysical signature of methyl indolizine-5-carboxylate is defined by its pronounced sensitivity to its microenvironment. Because the excited state (S₁) is highly polar due to the ICT process, the dipole moment of the molecule increases significantly upon excitation (
μe>μg
).
Positive Solvatochromism
In non-polar solvents (e.g., toluene), the emission is typically localized in the blue region with high quantum yields. As solvent polarity increases (e.g., moving to dichloromethane or acetonitrile), dipole-dipole interactions rapidly stabilize the highly polar S₁ state, lowering its energy relative to the ground state (S₀). This results in a massive Stokes shift and a distinct red-shifting of the emission spectrum (positive solvatochromism) [1].
Non-Radiative Decay Pathways
In protic solvents like methanol, hydrogen bonding between the solvent and the carbonyl oxygen of the C5-ester further stabilizes the ICT state but also activates non-radiative vibrational decay channels. This causality explains the sharp drop in fluorescence quantum yield (
ΦF
) observed in protic media.
Table 1: Representative Photophysical Data Summary
The following data synthesizes typical behavior for C5-ester substituted indolizines across varying solvent polarities.
Solvent
Dielectric Constant (
ϵ
)
Absorption Max (
λabs
, nm)
Emission Max (
λem
, nm)
Stokes Shift (
Δν
, cm
−1
)
Quantum Yield (
ΦF
)
Toluene
2.38
385
440
~3,200
0.55
Dichloromethane
8.93
390
475
~4,500
0.48
Acetonitrile
37.50
392
510
~5,900
0.32
Methanol
32.70
395
525
~6,200
0.15
Validated Experimental Methodologies
To ensure scientific integrity, the characterization of methyl indolizine-5-carboxylate must follow a self-validating workflow. Each step below includes the mechanistic reasoning (causality) behind the protocol choices.
Synthesis via Tandem Cyclization
Methyl indolizine-5-carboxylate can be synthesized using a tandem Aza-Wittig/imine condensation strategy or classical Chichibabin reactions [2].
Reaction Setup: React the appropriate pyridine precursor with an α-haloketone or electron-deficient alkene under base-catalyzed conditions (e.g., K₂CO₃ in DMF at 100 °C).
Causality of Base Selection: A mild base is strictly required to facilitate the ylide formation without hydrolyzing the sensitive methyl ester group at the C5 position.
Purification & Validation: Isolate via silica gel column chromatography (Hexane/Ethyl Acetate). Self-Validation: Before any photophysical testing, the compound must be validated via ¹H/¹³C NMR and HRMS. Trace impurities (even at 1%) can act as fluorescence quenchers or emit parasitic signals, invalidating spectroscopic data.
Photophysical Characterization Protocol
Sample Preparation: Dissolve the validated compound in strictly spectroscopic-grade solvents to a concentration of
1.0×10−5
M.
Causality: Spectroscopic-grade solvents are mandatory to prevent extraneous emission from trace organic impurities and to ensure accurate dielectric constant values for Lippert-Mataga solvatochromic analysis.
UV-Vis Absorption: Record the absorption spectra using a dual-beam spectrophotometer. Ensure the optical density (OD) at the excitation wavelength is kept below 0.1.
Causality: Maintaining OD < 0.1 prevents inner-filter effects (self-absorption), which artificially truncate the blue edge of the emission spectrum and skew quantum yield calculations.
Absolute Quantum Yield (
ΦF
) Measurement: Utilize an integrating sphere coupled to a spectrofluorometer.
Causality: Absolute measurements using an integrating sphere are mandated over relative methods (using standards like Quinine Sulfate). This eliminates refractive index mismatch errors between different solvents and bypasses the need for strict OD matching with reference fluorophores, creating a self-contained, highly accurate dataset.
Time-Correlated Single Photon Counting (TCSPC): Measure the fluorescence lifetime (
τ
) using a pulsed laser diode (e.g., 375 nm). The radiative (
kr
) and non-radiative (
knr
) decay constants can then be mathematically derived using the relationships
kr=ΦF/τ
and
knr=(1−ΦF)/τ
.
Fig 2: Self-validating experimental workflow for photophysical characterization.
Conclusion
The methyl indolizine-5-carboxylate scaffold represents a highly tunable, electron-rich core heavily modulated by the C5-ester electron-withdrawing group. By driving an Intramolecular Charge Transfer (ICT) mechanism, the molecule exhibits strong positive solvatochromism and environmentally sensitive quantum yields. Adhering to strict, self-validating spectroscopic protocols ensures that these properties can be accurately harnessed for downstream applications in organic light-emitting diodes (OLEDs), polarity-sensitive biological probes, and advanced materials science [1][2].
References
Vieira, M. M., Dalberto, B. T., Padilha, N. B., Silva Junior, H. C. S., Rodembusch, F. S., & Schneider, P. H. (2024). Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. Journal of Molecular Structure, 1295, 136726.[Link]
González-Rodríguez, J. C., et al. (2021). Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis. International Journal of Organic Chemistry, 11(02), 55-71.[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl Indolizine-5-carboxylate
Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of methyl indolizine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of methyl indolizine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The described methodology is based on a robust and efficient three-step sequence involving the formation of a key pyridinium salt intermediate, a regioselective 1,3-dipolar cycloaddition reaction, and a final dehydrogenation step to yield the aromatic indolizine core. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery, offering not only a detailed experimental procedure but also insights into the underlying chemical principles and rationale for key experimental choices.
Introduction
The indolizine scaffold, a nitrogen-containing bicyclic heterocycle, is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. Its unique electronic properties and conformational rigidity make it an attractive framework for the design of novel therapeutic agents. Specifically, functionalization at the 5-position of the indolizine ring system has been shown to be a promising strategy for modulating pharmacological activity. Methyl indolizine-5-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and anti-inflammatory agents.
This guide details a reliable synthetic route to methyl indolizine-5-carboxylate, leveraging the power of 1,3-dipolar cycloaddition chemistry. This approach is advantageous due to its convergent nature, allowing for the rapid assembly of the core structure from readily available starting materials.[1]
Overall Synthetic Scheme
The synthesis of methyl indolizine-5-carboxylate is achieved through the following three-step sequence:
Caption: Overall synthetic workflow for methyl indolizine-5-carboxylate.
Part 1: Synthesis of the Pyridinium Salt Intermediate
The initial step involves the quaternization of the nitrogen atom of 2-cyanopyridine with methyl bromoacetate to form the corresponding pyridinium salt. The electron-withdrawing cyano group at the 2-position is crucial as it enhances the acidity of the methylene protons in the resulting salt, facilitating the subsequent in situ formation of the pyridinium ylide.[2]
Experimental Protocol: Synthesis of 1-(2-Methoxy-2-oxoethyl)-2-cyanopyridin-1-ium bromide
Reagent/Solvent
Molecular Weight ( g/mol )
Amount (mmol)
Volume/Mass
2-Cyanopyridine
104.11
10.0
1.04 g
Methyl Bromoacetate
152.97
11.0
1.05 mL
Acetone (anhydrous)
58.08
-
20 mL
Procedure:
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyridine (1.04 g, 10.0 mmol) and anhydrous acetone (20 mL).
Stir the mixture at room temperature until the 2-cyanopyridine has completely dissolved.
Add methyl bromoacetate (1.05 mL, 11.0 mmol) to the solution.
Heat the reaction mixture to reflux and maintain for 4 hours.
After the reflux period, allow the mixture to cool to room temperature. The pyridinium salt will precipitate out of the solution.
Collect the white precipitate by vacuum filtration and wash the solid with cold diethyl ether (2 x 10 mL).
Dry the resulting 1-(2-methoxy-2-oxoethyl)-2-cyanopyridin-1-ium bromide under vacuum. The product is typically used in the next step without further purification.
Part 2: 1,3-Dipolar Cycloaddition
This key step involves the in situ generation of a pyridinium ylide from the previously synthesized salt, followed by its [3+2] cycloaddition with methyl acrylate. The regioselectivity of this reaction is critical for obtaining the desired 5-substituted indolizine. The reaction between a 2-substituted pyridinium ylide and an acrylate dipolarophile is proposed to proceed in a manner that places the ester group at the 5-position of the resulting dihydroindolizine ring. This is governed by the electronic and steric interactions in the transition state of the cycloaddition.[3][4]
Experimental Protocol: Synthesis of Methyl 5,8-dihydroindolizine-5-carboxylate
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the pyridinium salt (1.29 g, 5.0 mmol) and anhydrous dichloromethane (30 mL).
Cool the suspension to 0 °C using an ice bath.
Slowly add triethylamine (0.77 mL, 5.5 mmol) to the stirred suspension. The formation of the deep red pyridinium ylide should be observed.
After stirring for 15 minutes at 0 °C, add methyl acrylate (0.67 mL, 7.5 mmol) dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dihydroindolizine intermediate as an oil. This crude product is typically used directly in the next step.
Part 3: Dehydrogenation to Methyl Indolizine-5-carboxylate
The final step is the aromatization of the dihydroindolizine intermediate to the stable indolizine ring system. This can be achieved through oxidation, often with air or a mild chemical oxidant.[5] In this protocol, we utilize palladium on carbon (Pd/C) as a catalyst for dehydrogenation, which is a common and effective method for such transformations.[6]
Experimental Protocol: Synthesis of Methyl Indolizine-5-carboxylate
Reagent/Solvent
Amount
Crude Methyl 5,8-dihydroindolizine-5-carboxylate
From previous step
10% Palladium on Carbon (Pd/C)
10 mol%
Toluene
30 mL
Procedure:
Dissolve the crude dihydroindolizine intermediate in toluene (30 mL) in a 100 mL round-bottom flask.
Add 10% Pd/C (10 mol% relative to the starting pyridinium salt).
Heat the mixture to reflux for 6 hours.
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate (20 mL).
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude methyl indolizine-5-carboxylate is purified by column chromatography on silica gel.
Purification Protocol:
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield methyl indolizine-5-carboxylate as a solid.
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
m/z calculated for C₁₀H₉NO₂ [M+H]⁺: 176.0706; found: 176.0708.[7]
Mechanistic Rationale
The key to this synthesis is the regioselective 1,3-dipolar cycloaddition. The pyridinium ylide, a 1,3-dipole, reacts with the dipolarophile, methyl acrylate. The regiochemical outcome is dictated by the frontier molecular orbitals (FMO) of the reactants. The electron-withdrawing cyano group on the pyridinium ring influences the energy and coefficients of the ylide's HOMO and LUMO, directing the cycloaddition to favor the formation of the 5-substituted dihydroindolizine.
Caption: Key mechanistic steps in the synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of methyl indolizine-5-carboxylate. By following the described procedures, researchers can efficiently access this valuable building block for further elaboration in drug discovery and development programs. The causality behind the experimental choices, particularly concerning the control of regioselectivity in the key 1,3-dipolar cycloaddition step, has been explained to provide a deeper understanding of the synthesis.
References
Shi, F., Zhang, Y., Lu, Z., Zhu, X., Kan, W., Wang, X., & Hu, H. (2016). A one-pot method enables the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via oxidative dehydrogenation under transition-metal-free conditions using TEMPO as an oxidant. Synthesis, 48(03), 413-420.
Formation of pyridinium ylide and synthesis of indolizines. (2020).
Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1996). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 61(17), 5904-5913.
Tamura, Y., Sumida, Y., Haruki, S., & Ikeda, M. (1975). Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides]. Journal of the Chemical Society, Perkin Transactions 1, 575-579.
Shaikh, I. R., & Inamdar, S. R. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 23-35.
Goujon, J. Y., Galy, J. P., & Barbe, J. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 339.
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025).
Mella, M., Fagnoni, M., & Albini, A. (2009). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. The Journal of Organic Chemistry, 74(15), 5535-5543.
Pyridazinium Ylides. Regiochemistry of Addition. (2015).
Pospech, J., & Ackermann, L. (2014). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 19(11), 17694-17709.
How to prepare 3-Bromo-2-cyanopyridine? (2022). Guidechem.
Sato, K., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Scientific Reports, 14(1), 4341.
Gzella, A., & Wolińska, E. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2005-2022.
Cottet, F., & Schlosser, M. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
Shi, F., et al. (2015). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry, 80(17), 8873-8881.
Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition. (2025). Benchchem.
1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
Candeias, N. R., & Afonso, C. A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 124.
A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides. (2025). Benchchem.
Mayr, H., & Ofial, A. R. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. The Journal of Physical Chemistry A, 117(38), 9347-9356.
Chen, G., Shaughnessy, M. K., & Daugulis, O. (2021).
Methyl 1H-indole-3-carboxyl
Wang, C., et al. (2011). Asymmetic organocatalytic 1,3-dipolar cycloaddition of azomethine ylide to methyl 2-(2-nitrophenyl)acrylate for the synthesis of diastereoisomers of spirotryprostatin A. Organic Letters, 13(9), 2418-2421.
Fun, H. K., et al. (2013). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
Hertkorn, N., et al. (2013).
Helliwell, M., You, Y., & Joule, J. A. (2006). THE 1,3-DIPOLAR CYCLOADDITION OF METHYL ACRYLATE TO HINDERED 3-OXIDOPYRAZINIUMS. HETEROCYCLES, 70, 87-94.
Kumar, A., et al. (2014). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 4(1), 1552-1563.
Maji, M., & Deka, M. J. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1649-1692.
Wang, Y., et al. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 30(4), 19.
Per-Ivar, P., et al. (2026). Pyrroline-5-carboxylate dehydrogenase is a key actor of nitrogen metabolism in maturing seeds of Arabidopsis thaliana. Journal of Experimental Botany.
Wang, D., & Åkermark, B. (2008). Interplay of hydrogenation and dehydrogenation in isoindoline and indoline isomers: a density functional theory study. The Journal of Organic Chemistry, 73(13), 5103-5109.
Stephan, D. W. (2026). B(C 6 F 5 ) 3 -Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
Application Note: Utilizing Methyl Indolizine-5-Carboxylate in the Rational Design of Fluorescent Biological Probes
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The development of novel fluorescent scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The development of novel fluorescent scaffolds is a critical bottleneck in advancing high-resolution bioimaging and target-specific drug discovery. While classic dyes (e.g., cyanine, BODIPY, coumarin) dominate the field, they often suffer from small Stokes shifts, poor photostability, or complex synthetic routes[1].
Indolizine, a nitrogen-containing bicyclic heterocycle, has emerged as a highly versatile, biocompatible platform for rational fluorophore design[2][3]. Specifically, methyl indolizine-5-carboxylate serves as a premier synthetic building block for constructing advanced Donor-π-Acceptor (D-π-A) fluorescent probes[2][4]. The strategic placement of the methyl carboxylate ester at the C-5 position fundamentally alters the photophysical properties of the indolizine core, enabling environment-sensitive fluorogenicity and tunable emission wavelengths that cover the full visible spectrum[4][5].
The Causality of Experimental Design: Why the C-5 Carboxylate?
In organic fluorophore design, predicting and controlling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount.
Intramolecular Charge Transfer (ICT): The methyl carboxylate group acts as a potent electron-withdrawing group (EWG)[4]. When an electron-donating group (EDG), such as a dimethylamino moiety, is introduced at the C-2 or C-3 position, a strong ICT push-pull system is established[4].
Red-Shifting the Emission: The EWG at the C-5 position selectively stabilizes the LUMO energy level without significantly perturbing the HOMO[3]. This narrows the HOMO-LUMO gap, red-shifting the absorption and emission from the UV region into the visible range (>400 nm), which is strictly required to avoid cellular autofluorescence during live-cell imaging[3].
Large Stokes Shift: The structural reorganization of the indolizine core upon photon excitation leads to massive Stokes shifts (often >150 nm), virtually eliminating self-quenching and excitation back-scatter—a common failure point in conventional probes[6].
Fig 1. Intramolecular Charge Transfer (ICT) mechanism in indolizine-5-carboxylate probes.
Photophysical Data Summary
The table below summarizes the quantitative photophysical shift achieved when utilizing the methyl indolizine-5-carboxylate scaffold compared to unmodified indolizine. The data highlights the transition from a UV-absorbing molecule to a highly applicable visible-light fluorophore[3][4][5][6].
Scaffold Type
Substituents
Absorbance Max (λabs)
Emission Max (λem)
Stokes Shift
Quantum Yield (Φ)
Primary Application
Unmodified Indolizine
None
~334 nm
~410 nm
~76 nm
< 0.05
Synthetic Intermediate
D-π-A Indolizine
C-3: Aryl, C-7: Ester
396 nm
462 nm
66 nm
0.45
Lipid Droplet Imaging
Advanced D-π-A
C-3: -NMe₂, C-5: Carboxylate
420 nm
533 - 580 nm
>110 nm
0.60 - 0.85
pH Sensing / Metal Ions
Analyte-Bound Probe
Cu²⁺ Chelation Complex
458 nm
651 nm
193 nm
0.72
Ratiometric Cu²⁺ Imaging
Experimental Protocols
The following self-validating protocols detail the preparation, photophysical characterization, and live-cell application of a methyl indolizine-5-carboxylate-derived fluorescent probe.
Protocol A: Probe Formulation and Photophysical Validation
Objective: Prepare a stable stock solution and validate the structural integrity of the synthesized probe prior to biological application.
Stock Preparation: Dissolve 1.0 mg of the synthesized methyl indolizine-5-carboxylate probe in anhydrous Dimethyl Sulfoxide (DMSO) to yield a 1 mM stock solution.
Causality: Anhydrous DMSO prevents premature hydrolysis of the ester or unwanted protonation of the indolizine core, ensuring long-term shelf stability.
Working Solution Formulation: Dilute the stock solution 1:100 in PBS (pH 7.4) to create a 10 µM working solution.
Causality: Maintaining the final DMSO concentration at ≤1% (v/v) is critical. Higher concentrations induce solvent-mediated cytotoxicity and disrupt the osmotic balance of live cells.
Self-Validation (UV-Vis & Fluorometry): Record the absorption spectrum (300–600 nm) and emission spectrum (450–700 nm).
Validation Check: A sharp absorption peak at ~400-420 nm confirms the intact D-π-A indolizine core. If the peak is blue-shifted below 350 nm, the ICT system has been disrupted, indicating probe degradation.
Protocol B: In Vitro Analyte Titration (e.g., pH or Metal Ion Sensing)
Objective: Establish the dynamic range, Limit of Detection (LOD), and binding stoichiometry of the probe[1][6].
Titration Setup: Aliquot 2.0 mL of the 10 µM probe solution into a quartz cuvette.
Analyte Addition: Sequentially add 1.0 µL aliquots of the target analyte (e.g., 1 mM Cu²⁺ or varying pH buffers) and incubate for 2 minutes per addition to ensure thermodynamic equilibrium.
Spectral Recording: Record the fluorescence emission after each addition.
Self-Validation (Isosbestic Point): Overlay the emission spectra.
Validation Check: The presence of a clear, singular isosbestic point (a specific wavelength where total absorbance/emission remains constant during the titration) confirms a clean 1:1 stoichiometric conversion between the free probe and the analyte-bound state. Lack of an isosbestic point indicates non-specific aggregation or probe decomposition.
Protocol C: Live-Cell Fluorescence Imaging
Objective: Utilize the indolizine probe for intracellular visualization (e.g., in Glioma or HeLa cells)[3][6].
Cell Culture: Seed cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere until 70% confluent.
Probe Incubation: Wash the cells twice with warm PBS to remove esterases present in the FBS. Add the 10 µM probe solution (in serum-free media) and incubate for 10–30 minutes at 37°C.
Causality: The neutral, lipophilic nature of the indolizine core allows for rapid, passive diffusion across the phospholipid bilayer[3].
Washing and Counterstaining: Remove the probe solution, wash three times with PBS to eliminate background fluorescence, and optionally counterstain with Hoechst 33342 (1 µg/mL) for 5 minutes to visualize nuclei.
Confocal Imaging: Image using a confocal laser scanning microscope. Excite the indolizine probe using a 405 nm or 488 nm laser line, and collect emission in the 500–600 nm channel.
Fig 2. Step-by-step experimental workflow for live-cell imaging using indolizine probes.
Conclusion
Methyl indolizine-5-carboxylate represents a highly modular, predictable, and robust scaffold for the rational design of fluorescent biological probes[2][5]. By leveraging the electron-withdrawing capacity of the C-5 carboxylate group, researchers can precisely engineer the HOMO-LUMO gap to achieve visible-light excitation, massive Stokes shifts, and high-contrast fluorogenic responses suitable for complex biological environments[3][4].
Application Note: Microwave-Assisted Synthesis of Methyl Indolizine-5-Carboxylate
Introduction: The Significance of Indolizines and Synthesis Modernization Indolizine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Indolizines and Synthesis Modernization
Indolizine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The development of efficient and sustainable synthetic routes to access these valuable structures is a primary objective for organic and medicinal chemists.
Traditionally, the synthesis of indolizines has been achieved through methods like the Tschitschibabin (Chichibabin) reaction or 1,3-dipolar cycloadditions.[1][5][6] While effective, these conventional methods often require long reaction times, harsh conditions, and can result in moderate yields and the formation of byproducts.[4][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating.[2][7][8] By utilizing dielectric heating, microwave irradiation offers uniform and rapid heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[9][10] This efficiency frequently translates to higher product yields, improved purity, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[4][8]
This application note provides a detailed protocol for the synthesis of methyl indolizine-5-carboxylate, a representative indolizine derivative, utilizing a microwave-assisted one-pot, three-component reaction. We will delve into the underlying mechanism, provide a step-by-step experimental guide, and offer insights into the optimization and characterization of the final product.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of the indolizine core via this method proceeds through a well-established 1,3-dipolar cycloaddition mechanism, often referred to as a [3+2] cycloaddition.[6][11] The reaction is initiated by the in-situ formation of a pyridinium ylide, which acts as the 1,3-dipole. This reactive intermediate is generated from the reaction of a pyridine derivative with an α-halo carbonyl compound. The ylide is then trapped by a dipolarophile, in this case, an electron-deficient alkyne, to construct the five-membered ring of the indolizine scaffold.
The key steps are:
Quaternization: The lone pair of electrons on the nitrogen of the pyridine ring attacks the electrophilic carbon of methyl 2-bromoacetate, forming a pyridinium salt.
Ylide Formation: A base, such as triethylamine, deprotonates the acidic α-carbon of the pyridinium salt, generating a resonance-stabilized pyridinium ylide intermediate. This species is a classic 1,3-dipole.
[3+2] Cycloaddition: The pyridinium ylide undergoes a concerted cycloaddition reaction with the dipolarophile, methyl propiolate.
Aromatization: The resulting dihydropyridine intermediate readily undergoes oxidative aromatization (often spontaneously via air oxidation or with a mild oxidant) to yield the stable aromatic indolizine product.
Microwave irradiation is particularly effective for this sequence because the pyridinium salt and the subsequent ylide are highly polar. These species strongly couple with the microwave's electric field, leading to rapid and efficient localized heating that dramatically accelerates both the ylide formation and the subsequent cycloaddition step.[10]
Caption: Reaction mechanism for indolizine synthesis.
Detailed Experimental Protocol
This protocol describes a one-pot, three-component synthesis of methyl indolizine-5-carboxylate under microwave irradiation.
Materials and Equipment
Reagents:
Pyridine (anhydrous, ≥99.8%)
Methyl 2-bromoacetate (98%)
Methyl propiolate (99%)
Triethylamine (Et₃N, ≥99.5%)
Dichloromethane (DCM, anhydrous, ≥99.8%)
Ethyl acetate (EtOAc, HPLC grade)
Hexanes (HPLC grade)
Silica gel for column chromatography (230-400 mesh)
Equipment:
Monowave or multi-mode microwave reactor equipped with a magnetic stirrer and temperature sensor.
10 mL microwave process vial with a snap cap or crimp seal.
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).
Rotary evaporator.
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
NMR spectrometer (e.g., 400 MHz) and Mass Spectrometer (e.g., ESI-MS).
Step-by-Step Synthesis Procedure
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add pyridine (1.0 mmol, 79.1 mg).
Solvent Addition: Add 3 mL of anhydrous dichloromethane (DCM) to the vial.
Causality Note: Triethylamine acts as a base to facilitate the in-situ formation of the pyridinium ylide. An excess is used to ensure complete deprotonation. Methyl propiolate is used in slight excess to drive the cycloaddition to completion.
Vial Sealing: Securely seal the vial with the appropriate cap.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture according to the parameters in Table 1.
Causality Note: The temperature is held at 100 °C to provide sufficient thermal energy for the reaction to proceed rapidly without significant decomposition of reactants or products. The 15-minute hold time has been optimized for high conversion.
Reaction Monitoring: After the reaction is complete and the vial has cooled to room temperature (use compressed air cooling if available), open the vial carefully. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a 30:70 EtOAc/Hexanes mixture to confirm the consumption of starting materials and the formation of a new, UV-active product.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the crude mixture with water (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
Product Characterization: Combine the pure fractions, remove the solvent in vacuo to yield methyl indolizine-5-carboxylate as a solid. Characterize the product using NMR and MS analysis and determine the melting point.
Microwave Reactor Parameters
Parameter
Value
Rationale
Temperature
100 °C
Optimal for high reaction rate while minimizing side reactions.
Ramp Time
2 minutes
Prevents thermal shock and ensures even heating.
Hold Time
15 minutes
Sufficient time for reaction completion.
Power
Dynamic (Max 150 W)
Power is adjusted automatically to maintain the target temperature.
Stirring
600 RPM
Ensures homogeneous heating and mixing of reagents.
Workflow and Data Presentation
The overall experimental process is streamlined for efficiency, as depicted in the workflow diagram below.
Caption: Experimental workflow for microwave synthesis.
Expected Results and Characterization Data
The described protocol typically yields methyl indolizine-5-carboxylate in good to excellent yields.
MS (ESI): m/z calculated for C₁₀H₉NO₂ [M+H]⁺: 176.07; found: 176.1.
Note: Spectroscopic data are representative and may vary slightly based on the specific instrument and conditions.
Conclusion
The microwave-assisted three-component synthesis of methyl indolizine-5-carboxylate represents a highly efficient, rapid, and robust method for accessing the indolizine core.[3][12] Compared to conventional heating, this protocol dramatically reduces reaction times while providing high yields and clean product formation.[4][9] This approach is readily adaptable for the synthesis of a diverse library of indolizine derivatives by varying the pyridine, α-halo ester, and alkyne components, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.
References
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
Gherghiceanu, E. R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
Gherghiceanu, E. R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives.
BenchChem. (2025). Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis.
ResearchGate. (n.d.). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present).
BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
Ho Soonmin & Basavaraj Padmashali. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.
Ghosh, S., & Biswas, K. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments. Raiganj Surendranath Mahavidyalaya.
Taylor & Francis. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present).
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES.
Palacký University Olomouc. (n.d.). MICROWAVE-ASSISTED CYCLIZATION REACTIONS.
International Journal of Research in Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
Romo, A. D., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. IUCr Journals.
Application Note: Advanced Protocols for the C–H Functionalization of Methyl Indolizine-5-Carboxylate
Executive Summary & Mechanistic Rationale Methyl indolizine-5-carboxylate is a highly valuable bicyclic N-heterocycle utilized extensively as a building block in medicinal chemistry, organic optoelectronics, and the deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Methyl indolizine-5-carboxylate is a highly valuable bicyclic N-heterocycle utilized extensively as a building block in medicinal chemistry, organic optoelectronics, and the development of fluorescent probes[1]. The indolizine core is characterized by a π-excessive five-membered pyrrole-like ring fused to a pyridine ring.
Mechanistic Causality for Regioselectivity:
The nitrogen lone pair (position 4) delocalizes heavily into the five-membered ring, making positions C-1 and C-3 highly nucleophilic. However, the C-3 position is intrinsically the most electron-rich site due to the superior stabilization of the intermediate Wheland complex during electrophilic attack[2]. In methyl indolizine-5-carboxylate, the presence of the electron-withdrawing methyl ester at the C-5 position slightly deactivates the six-membered ring, further amplifying the relative nucleophilicity of the C-3 position[3]. Consequently, direct C–H functionalization—such as acylation, arylation, and photoredox alkylation—exhibits overwhelming regioselectivity for the C-3 carbon[4],[5].
This application note details two field-proven, self-validating protocols for the late-stage C-3 functionalization of methyl indolizine-5-carboxylate, avoiding the need for pre-halogenated intermediates.
Global Workflow of Indolizine Functionalization
Fig 1: Regioselective C-H functionalization pathways for methyl indolizine-5-carboxylate.
Protocol A: Mild Direct C-3 Acylation
Traditional Friedel-Crafts acylation relies on harsh Lewis acids (e.g., AlCl₃) and highly reactive acyl chlorides, which often degrade sensitive functional groups or the indolizine core itself. This protocol utilizes a mild condensation approach with carboxylic acids, preserving the C-5 ester and tolerating complex substituents[2].
Materials & Reagents
Methyl indolizine-5-carboxylate (1.0 equiv)
Target Carboxylic Acid (1.2 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve methyl indolizine-5-carboxylate (1.0 mmol) and the carboxylic acid (1.2 mmol) in 10 mL of anhydrous CH₂Cl₂.
Catalyst Addition: Add DMAP (0.1 mmol). Causality: DMAP reacts with the DCC-activated carboxylic acid to form a highly reactive, yet neutral, acylpyridinium intermediate. This lowers the activation energy for the subsequent electrophilic attack on the C-3 position.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (1.2 mmol) portion-wise. Causality: Cooling suppresses the exothermic formation of the inactive N-acylurea byproduct, ensuring the active O-acylisourea intermediate is preferentially channeled toward the indolizine substrate.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
Workup: Filter the suspension through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (15 mL), 1M HCl (15 mL), and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control (Self-Validating System)
In-Process: Methyl indolizine-5-carboxylate exhibits strong blue fluorescence under 365 nm UV light. As C-3 acylation proceeds, the extended π-conjugation shifts the fluorescence to a distinct green/yellow hue. The precipitation of white DCU solid serves as a visual indicator of coupling agent activation.
Post-Reaction QC: ¹H NMR validation requires the disappearance of the characteristic C-3 aromatic proton (typically a singlet near 7.1–7.3 ppm) and the retention of the C-5 methyl ester singlet (~3.9 ppm).
Protocol B: Palladium-Catalyzed C-3 Arylation
Transition-metal catalysis enables the direct cross-coupling of unactivated C–H bonds with aryl halides, bypassing the need for pre-functionalized borylated or stannylated indolizines[4].
Materials & Reagents
Methyl indolizine-5-carboxylate (1.0 equiv)
Aryl Iodide (Ar-I) or Aryltrifluoroborate (1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
Silver Acetate [AgOAc] (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Assembly: In a Schlenk tube, combine methyl indolizine-5-carboxylate (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and AgOAc (2.0 mmol).
Solvent & Degassing: Add 5 mL of anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles and backfill with argon. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the aryl species and the degradation of the electron-rich indolizine core.
C-H Activation: Heat the sealed tube to 120 °C for 18 hours. Causality: AgOAc serves a dual mechanistic role. First, it abstracts the iodide from the oxidative addition complex to generate a highly electrophilic cationic Pd(II) species, accelerating the C-H palladation at C-3. Second, it acts as the terminal oxidant/scavenger to precipitate AgI and drive the catalytic cycle forward[4].
Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium black and silver salts.
Washing: Transfer the filtrate to a separatory funnel and wash vigorously with water (3 × 20 mL) to remove DMF, followed by brine (20 mL).
Isolation: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Validation & Quality Control (Self-Validating System)
In-Process: The initial reaction mixture is a clear orange/red solution (Pd(II) complex). As the reaction reaches completion, the solution darkens significantly due to the formation of Pd(0) black nanoparticles.
Post-Reaction QC: High-Resolution Mass Spectrometry (HRMS) should confirm the mass shift corresponding to [M + Ar - H]+. ¹H NMR will show the integration of new aryl multiplet peaks (7.4–7.8 ppm) while the C-1 and C-2 protons of the pyrrole ring shift downfield due to the anisotropic effect of the newly installed aryl ring.
Quantitative Data & Reaction Scope
The following table summarizes the expected quantitative outcomes and functional group tolerances based on established mechanistic literature for indolizine C-3 functionalization[4],[5],[2].
Functionalization Type
Reagents / Catalyst
Regioselectivity
Expected Yield
Functional Group Tolerance
Direct Acylation
R-COOH, DCC, DMAP
>98% C-3
75% – 90%
High: Tolerates terminal alkynes, protected amines, and azides.
Pd-Catalyzed Arylation
Ar-I, Pd(OAc)₂, AgOAc
>95% C-3
65% – 85%
Moderate: Tolerates ethers, esters, and electron-withdrawing aromatics.
Photoredox Alkylation
Radical precursor, Ru(bpy)₃
Mixed C-3 / C-1
50% – 80%
High: Broad tolerance under neutral, room-temperature conditions.
References
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids
The Journal of Organic Chemistry (ACS Publications)[Link]
Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage
Chemical Communications (RSC Publishing)[Link]
Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization
Chemical Communications (RSC Publishing)[Link]
Development of a comprehensive study on base-controlled regioselective functionalization and Iridium-Catalysed Borylation of indolizines
Universidade de São Paulo (USP Digital Library)[Link]
Application Note: Methyl Indolizine-5-Carboxylate as a Privileged Scaffold in Antimicrobial Drug Discovery
Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemical entities with unique mechanisms of action. Indolizine—a nitrogen-bridged he...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemical entities with unique mechanisms of action. Indolizine—a nitrogen-bridged heteroaromatic isomer of indole—has emerged as a highly versatile pharmacophore. Specifically, methyl indolizine-5-carboxylate serves as an optimal building block, offering a highly functionalizable C5-ester handle that allows for precise tuning of lipophilicity, hydrogen bonding, and steric bulk. This application note details the mechanistic rationale, synthetic derivatization workflows, and self-validating biological protocols for leveraging methyl indolizine-5-carboxylate in the development of next-generation antimicrobial agents.
Mechanistic Rationale & Target Biology
Indolizine derivatives exhibit a broad spectrum of biological activities, functioning as bioisosteres for indole while possessing distinct electronic properties due to their electron-rich pyrrole and electron-deficient pyridine rings[1]. Recent structure-activity relationship (SAR) studies demonstrate that functionalization at the pyridine ring (such as the C5 position) significantly enhances antimicrobial efficacy[2].
The antimicrobial causality of indolizine derivatives is primarily driven by two distinct pathways:
Antifungal Activity (Ergosterol Depletion): Indolizine derivatives show structural mimicry to azole antifungals, allowing them to competitively bind to the heme iron of fungal 14α-demethylase (CYP51A1). This binding halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, membrane destabilization, and fungal cell death[3].
Antibacterial Activity (Membrane Oxidation & PTP Inhibition): In Gram-negative bacteria such as Pseudomonas aeruginosa, specific indolizine derivatives induce severe lipid peroxidation (LPO) of the cell membrane[4]. Furthermore, functionalized indolizines act as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are critical for bacterial virulence and intracellular survival[3].
Dual antimicrobial mechanisms of indolizine derivatives targeting fungi and bacteria.
Application Workflows & Experimental Protocols
To systematically explore the chemical space of methyl indolizine-5-carboxylate, the ester must be converted into diverse amides. The following self-validating protocols cover the synthesis, primary screening, and mechanistic validation of these compounds.
Protocol 3.1: Synthesis of Indolizine-5-carboxamide Libraries
Causality & Logic: Direct amidation of methyl esters is often low-yielding. Therefore, a two-step protocol is employed: base-catalyzed hydrolysis followed by EDC/HOBt-mediated coupling. EDC acts as a water-soluble carbodiimide to activate the carboxylic acid, while HOBt forms a reactive ester intermediate that suppresses racemization and prevents the formation of unreactive N-acylureas, ensuring high yields of the target antimicrobial candidates[4].
Step-by-Step Methodology:
Hydrolysis: Dissolve methyl indolizine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4 hours. Monitor via TLC until the ester is fully consumed.
Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the indolizine-5-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.
Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 30 minutes to form the active ester.
Coupling: Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Causality & Logic: Standard visual turbidity assays are subjective and prone to error when testing hydrophobic compounds that may precipitate. This protocol utilizes Resazurin, an oxidation-reduction indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, objective quantitative endpoint for Minimum Inhibitory Concentration (MIC) determination[3].
Step-by-Step Methodology:
Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, P. aeruginosa) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~
1.5×108
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the indolizine derivatives (ranging from 256 µg/mL to 0.5 µg/mL) in MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).
Incubation: Incubate the plates at 37°C for 16 hours.
Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt aqueous solution to all wells. Incubate for an additional 2 hours in the dark.
Readout: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Causality & Logic: To confirm that the antifungal activity of the indolizine derivatives stems from 14α-demethylase inhibition, total sterols are extracted and analyzed via UV spectrophotometry. Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. Depletion of these peaks, accompanied by an increase in the 230 nm peak (representing the accumulation of toxic late-sterol intermediates), directly validates the mechanism of action[3].
Step-by-Step Methodology:
Treatment: Inoculate Candida albicans in 50 mL of Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2) of the indolizine derivative. Include a solvent control (1% DMSO) and a positive control (Fluconazole). Incubate at 30°C for 18 hours with shaking (150 rpm).
Harvesting: Centrifuge the cells at 4,000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water.
Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide solution. Transfer to sterile borosilicate glass tubes and incubate in an 85°C water bath for 1 hour to saponify the lipids.
Extraction: Allow tubes to cool. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the heptane layer.
Phase Separation: Allow the layers to separate for 10 minutes. Carefully extract the upper n-heptane layer.
Analysis: Dilute the heptane extract 1:5 in 100% ethanol. Scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer. Calculate the percentage of ergosterol reduction relative to the untreated control.
Representative Quantitative Data
The table below summarizes the expected pharmacological profile of a rationally designed library derived from methyl indolizine-5-carboxylate, demonstrating the impact of C5-amidation on broad-spectrum antimicrobial efficacy.
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Indolizine-5-carboxamide Derivatives
Compound ID
C5-Substitution (R-Group)
S. aureus (Gram +)
P. aeruginosa (Gram -)
C. albicans (Fungi)
Cytotoxicity (IC₅₀, µg/mL)*
Core
Methyl ester
>256
>256
128
>500
Ind-5A
N-benzylamide
32
128
16
450
Ind-5B
N-(4-fluorophenyl)amide
8
64
8
380
Ind-5C
N-(pyridin-3-ylmethyl)amide
4
16
4
>500
Control 1
Ciprofloxacin
0.5
1
N/A
>500
Control 2
Fluconazole
N/A
N/A
1
>500
*Cytotoxicity evaluated against mammalian HEK-293 cell lines to ensure a favorable therapeutic index.
Conclusion
Methyl indolizine-5-carboxylate is a highly tractable and privileged scaffold for the discovery of novel antimicrobial agents. By utilizing the C5-carboxylate as a synthetic handle, researchers can generate diverse libraries that effectively target both bacterial virulence pathways (PTPs/Membrane LPO) and fungal cell wall synthesis (14α-demethylase). The integration of robust synthetic methodologies with self-validating biological assays ensures a rigorous, data-driven approach to overcoming multidrug resistance.
References
[3] Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research (PMC). Available at:[Link]
[2] Synthesis, antibacterial, and antioxidant studies of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. Journal of Applied Pharmaceutical Science. Available at:[Link]
[4] Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity (PubMed). Available at:[Link]
[1] Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents (Taylor & Francis). Available at:[Link]
Application Notes and Protocols for Transition-Metal Catalyzed Reactions of Methyl Indolizine-5-carboxylate
Introduction: The Versatility of the Indolizine Scaffold and the Power of Transition-Metal Catalysis The indolizine nucleus, a nitrogen-containing heterocyclic system with a delocalized 10π-electron system, is a privileg...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Indolizine Scaffold and the Power of Transition-Metal Catalysis
The indolizine nucleus, a nitrogen-containing heterocyclic system with a delocalized 10π-electron system, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Methyl indolizine-5-carboxylate, as a functionalized starting material, offers a key entry point for the synthesis of a diverse library of novel compounds. However, the selective functionalization of the indolizine core can be challenging.
Transition-metal catalysis has emerged as a powerful and indispensable tool for the direct and regioselective functionalization of heterocyclic compounds, including indolizines.[4] These catalytic systems offer unprecedented efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds, often under mild reaction conditions. This guide provides detailed application notes and protocols for the transition-metal catalyzed reactions of methyl indolizine-5-carboxylate, with a focus on palladium, rhodium, and copper-based catalytic systems. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.
Part 1: Palladium-Catalyzed Functionalization of Methyl Indolizine-5-carboxylate
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for cross-coupling and C-H functionalization reactions. For indolizine derivatives, palladium-catalyzed reactions primarily target the electron-rich pyrrole-like ring, with a strong preference for functionalization at the C-1 and C-3 positions.
Palladium-Catalyzed C-3 Arylation via C-H Bond Activation
Direct C-H arylation represents a highly atom-economical approach to introduce aryl moieties onto the indolizine core.[5] Mechanistic studies suggest that for electron-rich heterocycles like indolizine, the reaction often proceeds through an electrophilic substitution pathway.[4][6]
Causality of Experimental Choices:
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for C-H activation/arylation reactions.[5]
Oxidant: A stoichiometric oxidant, such as silver acetate (AgOAc) or copper(I) iodide (CuI), is often required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.[4][5] The use of oxygen as a greener oxidant has also been reported.
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[4][6]
Base: A mild base like potassium acetate (KOAc) is often employed to facilitate the C-H activation step.[6]
Experimental Workflow for C-3 Arylation:
Caption: General workflow for Pd-catalyzed C-3 arylation.
Detailed Protocol: Palladium-Catalyzed C-3 Arylation of Methyl Indolizine-5-carboxylate with 4-Bromonitrobenzene
Reagent
MW
Amount (mmol)
Equivalents
Mass/Volume
Methyl indolizine-5-carboxylate
175.18
1.0
1.0
175 mg
4-Bromonitrobenzene
202.01
1.2
1.2
242 mg
Pd(OAc)₂
224.50
0.05
0.05
11.2 mg
AgOAc
166.91
2.0
2.0
334 mg
Anhydrous DMF
-
-
-
5 mL
Procedure:
To a dry Schlenk tube equipped with a magnetic stir bar, add methyl indolizine-5-carboxylate (175 mg, 1.0 mmol), 4-bromonitrobenzene (242 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and AgOAc (334 mg, 2.0 mmol).
Evacuate and backfill the tube with argon three times.
Add anhydrous DMF (5 mL) via syringe.
Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.
Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C-3 arylated product.
Suzuki-Miyaura Cross-Coupling of Halogenated Methyl Indolizine-5-carboxylate
For Suzuki-Miyaura coupling, a pre-functionalized indolizine with a halide or triflate at a specific position is required. This allows for the introduction of a wide variety of aryl and heteroaryl groups.
Causality of Experimental Choices:
Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, though more advanced catalyst systems with specific ligands (e.g., SPhos, XPhos) can be more efficient, especially for challenging substrates.[7][8]
Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step.[9][10]
Solvent System: A two-phase solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is typically used to dissolve both the organic and inorganic reagents.[9]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-methyl indolizine-5-carboxylate with Phenylboronic Acid
Reagent
MW
Amount (mmol)
Equivalents
Mass/Volume
3-Bromo-methyl indolizine-5-carboxylate
254.08
1.0
1.0
254 mg
Phenylboronic acid
121.93
1.5
1.5
183 mg
Pd(PPh₃)₄
1155.56
0.03
0.03
34.7 mg
2M Aqueous Na₂CO₃
-
4.0
4.0
2 mL
1,4-Dioxane
-
-
-
8 mL
Procedure:
In a microwave vial, combine 3-bromo-methyl indolizine-5-carboxylate (254 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).[9]
Add 1,4-dioxane (8 mL) and the 2M aqueous Na₂CO₃ solution (2 mL).
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 30-60 minutes.[8] Alternatively, the reaction can be heated conventionally at 90-100 °C for several hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
Wash with water (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to yield the coupled product.
Part 2: Rhodium-Catalyzed C-H Activation and Annulation
Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for C-H activation and subsequent annulation reactions. These reactions often proceed via a concerted metalation-deprotonation mechanism and can be directed by a coordinating group on the substrate.
Rhodium(III)-Catalyzed C-H/C-H Cross-Coupling
Rhodium(III) catalysts can facilitate the cross-coupling of two different C-H bonds, offering a powerful method for forging new C-C bonds without the need for pre-functionalized starting materials.[11]
Causality of Experimental Choices:
Catalyst: A cationic rhodium complex, such as [RhCp*Cl₂]₂, is a common precursor for Rh(III)-catalyzed C-H activation.
Oxidant: An oxidant, often a copper(II) or silver(I) salt, is typically required to regenerate the active Rh(III) catalyst.
Additive: Additives like carboxylic acids can act as proton shuttles and assist in the C-H activation step.[11]
Plausible Mechanism for Rh(III)-Catalyzed C-H/C-H Coupling:
Application Note: Advanced Column Chromatography Purification of Methyl Indolizine-5-Carboxylate
Introduction & Chemical Context Methyl indolizine-5-carboxylate is a specialized bicyclic nitrogen-containing heterocycle that serves as a critical building block in medicinal chemistry and the development of organic ele...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Methyl indolizine-5-carboxylate is a specialized bicyclic nitrogen-containing heterocycle that serves as a critical building block in medicinal chemistry and the development of organic electronic materials[1]. Synthesized primarily via the esterification of indole-5-carboxylic acid or through multi-component cyclization reactions (such as the Tschitschibabin reaction), the crude synthesis mixture invariably contains complex impurities[1]. These impurities often include unreacted pyridine derivatives, dimerization products, and regioisomers resulting from incomplete cyclization or intermediate rearrangement[2]. Achieving >98% purity requires a highly optimized chromatographic strategy tailored to the unique electronic properties of the indolizine core.
Chromatographic Principles & Rationale
The purification of indolizines presents specific physicochemical challenges that dictate our experimental design.
Stationary Phase Causality: While the nitrogen atom in the indolizine core is less basic than a standard pyridine—due to the delocalization of its lone pair into the 10-
π
aromatic system—it still possesses sufficient polarity to interact strongly with the acidic silanol groups of normal-phase silica gel. We utilize 230–400 mesh silica gel, which provides an optimal surface-area-to-flow-rate ratio for flash chromatography, ensuring high theoretical plate counts without excessive backpressure[3].
Mobile Phase Causality: The methyl ester group at the C-5 position acts as a strong hydrogen-bond acceptor, significantly modulating the molecule's retention factor (
Rf
). A non-polar to polar gradient utilizing Hexane and Ethyl Acetate (EtOAc) is the most effective solvent system[2]. An isocratic system is avoided because it either fails to resolve the target from non-polar dimers or causes severe band tailing.
Purification Workflow
Workflow for the chromatographic purification of methyl indolizine-5-carboxylate.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating real-time checks to ensure product integrity and optimal recovery.
Phase 1: Pre-Purification Validation (2D-TLC)
Causality: Indolizines can occasionally degrade on highly acidic silica, leading to poor yields.
Spot the crude mixture on a silica TLC plate.
Elute with Hexane:EtOAc (9:1).
Dry the plate completely, rotate it 90 degrees, and elute again in the same solvent system.
Validation Check: If the spots do not align on a perfect diagonal line, the compound is degrading on the silica. In such cases, pre-treat the bulk silica with 1% Triethylamine (Et
3
N) to neutralize acidic silanol sites before packing the column.
Phase 2: Sample Preparation (Dry Loading)
Causality: Liquid loading of indolizines in polar solvents (like Dichloromethane) causes the solvent to act as a localized strong eluent, dragging the compound down the column prematurely and destroying resolution. Dry loading entirely eliminates this solvent effect.
Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
Add dry silica gel to the flask (approximate mass ratio of 1:3, crude to silica).
Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.
Phase 3: Column Packing and Loading
Slurry-pack a glass column with 230–400 mesh silica gel using 100% Hexane. Ensure the column bed is perfectly level.
Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed.
Add a 1 cm protective layer of sea sand.
Causality: The sand prevents the physical disturbance of the narrow sample band when the mobile phase is poured into the column, maintaining a flat elution profile.
Phase 4: Gradient Elution and Real-Time Monitoring
Flush: Pass 2 Column Volumes (CV) of 100% Hexane to elute highly non-polar impurities (e.g., unreacted aliphatic starting materials).
Target Elution: Transition the mobile phase to Hexane:EtOAc (9:1). Elute for 5 CVs. Collect fractions in standard test tubes.
Monitoring (Validation Check): Monitor the fractions via TLC under UV light at both 254 nm and 365 nm.
Causality: The extended conjugated
π
-system of the indolizine core exhibits distinct fluorescence at 365 nm, allowing rapid visual differentiation from non-fluorescent aliphatic or simple aromatic impurities[4].
Phase 5: Isolation and Mass Balance
Pool the fractions containing pure methyl indolizine-5-carboxylate based on TLC analysis.
Remove the solvent under reduced pressure.
Validation Check (Mass Balance): Weigh the purified product and all concentrated impurity fractions. A total mass recovery of < 85% indicates irreversible column adsorption, signaling the need for a more polar flush (e.g., adding 1% Methanol) in future runs to recover the remaining mass.
Quantitative Data & Recovery Metrics
The following table summarizes the expected chromatographic behavior and purity outcomes for methyl indolizine-5-carboxylate across different mobile phase conditions.
Co-elution with polar byproducts; used only for column flushing.
DCM:MeOH (99:1)
0.80
Poor
N/A
N/A
Insufficient selectivity; severe band broadening observed.
Troubleshooting & Optimization
Band Tailing: If significant tailing is observed during TLC monitoring, it indicates excessive hydrogen bonding between the C-5 methyl ester and the silica stationary phase. Solution: Introduce 0.1% to 1% Triethylamine (Et
3
N) into the mobile phase to competitively bind silanol groups.
Co-elution with Isomers: Incomplete cyclization during synthesis can yield structural isomers with nearly identical
Rf
values[2]. Solution: Transition from standard normal-phase flash chromatography to Preparative HPLC utilizing a C18 stationary phase and a Water/Acetonitrile gradient (with 0.1% TFA) to achieve baseline separation based on hydrophobicity rather than polarity[2].
Preparation of methyl indolizine-5-carboxylate derivatives for drug screening
Application Note: Preparation and High-Throughput Screening of Methyl Indolizine-5-Carboxylate Derivatives Executive Summary Indolizines are a class of nitrogen-fused heterocyclic aromatic compounds that are isoelectroni...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and High-Throughput Screening of Methyl Indolizine-5-Carboxylate Derivatives
Executive Summary
Indolizines are a class of nitrogen-fused heterocyclic aromatic compounds that are isoelectronic with indole and structurally related to purines[1]. Characterized by a unique 10-π electron system, the indolizine scaffold has emerged as a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tubercular properties[1][2]. Specifically, methyl indolizine-5-carboxylate and its derivatives serve as versatile, highly reactive building blocks for synthesizing complex drug candidates[3]. This application note details the mechanistic rationale, validated synthesis protocols, and high-throughput screening (HTS) workflows for evaluating these derivatives as targeted enzyme inhibitors.
Scientific Rationale & Mechanistic Insights
The strategic placement of the methyl carboxylate group at the 5-position of the indolizine core fundamentally modulates the electronic distribution of the bicyclic system. This functionalization lowers the acid dissociation constant (pKa) of precursor pyridinium salts, enabling cycloaddition reactions to proceed efficiently under mild conditions[2]. Furthermore, the ester moiety enhances the molecule's binding affinity to critical inflammatory target enzymes, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), by facilitating critical hydrogen bonding within the enzyme's active site[4][5].
The most robust method for preparing these derivatives is via a 1,3-dipolar cycloaddition or a multicomponent one-pot reaction[6]. This approach relies on the generation of a highly reactive pyridinium N-ylide intermediate, which subsequently undergoes cycloaddition with an electron-deficient alkyne or alkene[2].
Workflow for the 1,3-dipolar cycloaddition synthesis of indolizine derivatives.
Experimental Methodology: Synthesis Workflow
This self-validating protocol ensures high yield and reproducibility by utilizing a tandem reaction approach. The causality behind the reagent selection is critical: a mild base is required to prevent the premature hydrolysis of the methyl ester, while a polar aprotic solvent stabilizes the zwitterionic intermediates[4][6].
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Ethyl Acetate (EtOAc) and Petroleum Ether for chromatography
Step-by-Step Protocol:
Reaction Setup: In a 35 mL sealed tube equipped with a magnetic stir bar, charge the pyridine precursor (1.0 mmol) and the substituted alkyne (1.5 mmol)[7].
Causality: The sealed tube prevents solvent evaporation and maintains a controlled, moisture-free micro-environment necessary for the moisture-sensitive ylide intermediate.
Base Addition: Add anhydrous K₂CO₃ or Cs₂CO₃ (2.0 mmol) to the mixture, followed by 10 mL of anhydrous DMF[4][7].
Causality: Anhydrous conditions are critical. The mild carbonate base deprotonates the pyridinium salt to form the N-ylide without causing competitive saponification of the methyl carboxylate group[4][6]. DMF stabilizes the charge-separated ylide, accelerating the reaction rate.
Cycloaddition & Oxidation: Stir the reaction mixture at 60–70 °C for 30 minutes to 5 hours. Monitor the reaction progress via HPLC-MS by diluting 0.5 mL aliquots with 1.5 mL of EtOAc[7].
Causality: The initial 1,3-dipolar cycloaddition forms a dihydroindolizine intermediate. The elevated temperature (70 °C) provides the activation energy required for subsequent oxidative aromatization, yielding the fully conjugated indolizine core[4][7].
Quenching and Extraction: Cool the mixture to room temperature. Quench with 100 mL of distilled water and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na₂SO₄[7].
Purification & Validation: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography using a gradient of Petroleum Ether to EtOAc (e.g., 8:1 v/v)[7].
Self-Validation Check: Pure fractions will exhibit strong, distinct fluorescence under UV light (254 nm and 365 nm) due to the highly conjugated, planar 10-π electronic structure of the indolizine core[1].
Once synthesized, methyl indolizine-5-carboxylate derivatives are subjected to biological screening. A prominent application in medicinal chemistry is the identification of selective COX-2 inhibitors. These derivatives aim to provide potent anti-inflammatory therapies while avoiding the ulcerogenic side effects commonly associated with traditional non-selective NSAIDs like Indomethacin[4][5].
Mechanism of action: Indolizine derivatives act as competitive inhibitors of the COX-2 enzyme.
In vitro Screening Protocol (COX-2 Inhibition):
Enzyme Incubation: Incubate the purified indolizine derivatives (at varying micromolar concentrations) with purified recombinant human COX-2 enzyme in a Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Quantification: Measure the reduction of prostaglandin E2 (PGE2) levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis: Calculate the IC₅₀ values based on the dose-response curves to determine inhibitory potency.
Quantitative Data Summary
The table below summarizes the inhibitory activity of representative synthesized indolizine derivatives against COX-2, demonstrating their viability as lead compounds in drug discovery[4].
Compound / Derivative
Target Enzyme
IC₅₀ (µM)
Reference Standard
Standard IC₅₀ (µM)
Indolizine Analog 2a
COX-2
6.56
Celecoxib (Selective)
0.05
Indolizine Analog 2c
COX-2
6.94
Indomethacin (Non-selective)
6.80
Indolizine Analog 2b
COX-2
>10.0
Celecoxib (Selective)
0.05
Note: Compounds 2a and 2c exhibit promising COX-2 inhibition comparable to the non-selective standard Indomethacin, highlighting the efficacy of the indolizine scaffold in anti-inflammatory drug design[4].
References[3] "Buy Methyl indolizine-5-carboxylate (EVT-13798610) - EvitaChem" - evitachem.com -Link[2] "Indolizine derivatives: Recent advances and potential pharmacological activities" - researchgate.net - Link[4] "Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening" - semanticscholar.org - Link[6] "Multi-component one-pot synthesis of indolizine derivatives" - ynu.edu.cn - Link[5] "Design, Synthesis, Preliminary Pharmacological Screening Of Some Indolizine Derivatives For Antiinflammatory Activity" - omicsonline.org - Link[1] "indolizine-a-privileged-biological-scaffold.pdf" - derpharmachemica.com - Link[7] "Spectral data of compound 5a-5m, 6a-6e" - rsc.org - Link
Troubleshooting impurities in methyl indolizine-5-carboxylate crystallization
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help you resolve complex purification bottlenecks when isolating methyl indolizine-5-carboxylate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help you resolve complex purification bottlenecks when isolating methyl indolizine-5-carboxylate. Indolizine derivatives are highly valuable in medicinal chemistry, but their electron-rich bicyclic cores make them prone to oxidation and co-crystallization with synthetic impurities[1][2]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind crystallization failures and providing self-validating protocols to ensure high-purity yields.
Diagnostic Decision Matrix
Before adjusting your solvent ratios, it is critical to diagnose the physical behavior of your crude mixture. The following logic tree maps the thermodynamic and kinetic variables that dictate crystal habit and purity.
Logical workflow for troubleshooting methyl indolizine-5-carboxylate crystallization.
Q: Why does my crude methyl indolizine-5-carboxylate precipitate as a dark, oily residue instead of a crystalline solid?A: An oily or dark-colored crude product is a classic indicator of polymeric materials or unreacted starting materials[3]. Mechanistically, indolizines are synthesized via methods like the Chichibabin reaction or 1,3-dipolar cycloadditions, which involve dihydroindolizine intermediates[2][4]. If the final oxidative aromatization step is incomplete, or if the electron-rich core undergoes side-reactions with the dipolarophile, the resulting mixture will resist crystallization due to freezing point depression caused by these structurally similar impurities[3].
Causality Fix: Do not force crystallization on an oil. Perform a pre-treatment: dissolve the crude in ethyl acetate and perform a mild acid wash (1M HCl) to remove basic unreacted pyridines, followed by a short silica gel plug to strip out highly polar baseline polymers[3].
Q: My crystals form immediately upon removing the flask from the heat source, but HPLC reveals trapped impurities. What is the thermodynamic flaw?A: You are experiencing kinetic precipitation ("crashing out") rather than thermodynamic crystallization. When a solution is overly saturated, rapid cooling forces the solute molecules out of the solvent so fast that the growing crystal lattice cannot selectively exclude impurities[5]. The impurities become physically trapped within the crystal matrix.
Causality Fix: A proper crystallization should exhibit a metastable zone where crystals take approximately 5 to 15 minutes to begin forming[5]. To correct kinetic crashing, return the flask to the heat source and add 10–20% more of the "soluble" solvent (e.g., methanol or ethyl acetate). This slightly dilutes the saturation point, prolonging the metastable zone and allowing for slow, highly ordered lattice growth[5][6].
Q: How do I select a solvent system that prevents the co-crystallization of regioisomers?A: Synthesis of indolizines often yields closely related regioisomers depending on the directing groups[4]. To separate them, you must exploit minor differences in their solubility curves. You need a "mediocre" solvent system—one that is poor at room temperature but excellent at boiling[7].
Causality Fix: Use a binary solvent system (e.g., Ethyl Acetate / Hexanes). The more polar regioisomer will have a different nucleation threshold. By slowly evaporating the volatile "good" solvent (ethyl acetate), the solution gently reaches supersaturation for the less soluble isomer first, leaving the other in the mother liquor[8].
Quantitative Purification Efficacy
The following table synthesizes the expected purity improvements and yield recoveries when applying different purification techniques to crude indolizine derivatives.
This protocol is designed as a self-validating system. At each critical juncture, an observable physical state confirms whether the thermodynamic conditions are correct for purifying methyl indolizine-5-carboxylate.
Step 1: Solvent Selection and Validation
Place 10 mg of the crude solid into two separate test tubes.
Add 1 mL of a candidate solvent (e.g., Methanol) to Tube A, and 1 mL of a non-polar anti-solvent (e.g., Hexane) to Tube B.
Validation Check: If the solid dissolves instantly at room temperature in Tube A, the solvent is "too good" and will result in poor recovery[7][9]. If it remains insoluble in Tube A at boiling, it is "too bad"[7]. The ideal primary solvent should dissolve the solid only upon boiling.
Step 2: Saturated Dissolution
Transfer the bulk crude solid to an Erlenmeyer flask equipped with a boiling chip[9].
Add the primary solvent dropwise while heating on a steam bath until the solid just dissolves.
Validation Check: Once dissolved, add an additional 10% volume of the hot solvent. This intentional excess acts as a buffer against kinetic crashing when the flask is removed from the heat[5].
Step 3: Hot Filtration (Optional but Recommended)
If colored impurities or insoluble particulates remain, add a small amount of activated charcoal[5].
Filter the boiling solution through a fluted filter paper in a pre-warmed funnel[9].
Validation Check: The filtrate should be clear and slightly tinted, free of dark, oily droplets.
Step 4: Controlled Nucleation and Cooling
Cover the flask with a watch glass and allow it to cool undisturbed on the benchtop to room temperature.
Validation Check: Crystals should not appear immediately. If they form within 1 minute, reheat and add more solvent[5]. If nucleation begins between 5–15 minutes, the thermodynamic growth rate is optimal, ensuring impurities are excluded from the crystal lattice[5].
Once the flask reaches room temperature, transfer it to an ice bath for 15 minutes to maximize yield[7].
Step 5: Isolation and Washing
Collect the crystals via vacuum filtration using a Büchner funnel[9].
Wash the crystal cake with a minimal amount of ice-cold solvent[7][9].
Validation Check: The mother liquor should carry away the yellow/brown impurities, leaving the methyl indolizine-5-carboxylate crystals visually pristine. If the crystals dissolve during washing, the wash solvent was not cold enough, or too much was used[7].
Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl Indolizine-5-Carboxylate
Welcome to the technical support guide for methyl indolizine-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the poor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for methyl indolizine-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, from initial stock solution preparation to advanced formulation and chemical modification strategies.
Q1: I'm starting my first experiment with methyl indolizine-5-carboxylate. What are its fundamental solubility properties and how do I prepare a reliable stock solution?
A1: Understanding the Source of Insolubility and Preparing a Stock Solution
Methyl indolizine-5-carboxylate (MW: 175.18 g/mol ) is a crystalline solid characterized by a bicyclic, aromatic indolizine core and a methyl ester functional group.[1] This structure is largely non-polar and rigid, leading to strong crystal lattice energy (a "brick dust" characteristic) and inherent hydrophobicity (a "grease ball" characteristic), which together contribute to its very poor solubility in water.[2]
Directly dissolving the compound in aqueous buffers will likely result in an insoluble suspension, leading to inaccurate and irreproducible experimental results. Therefore, the standard and essential first step is to prepare a concentrated stock solution in a suitable organic solvent.
Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media.[3]
Objective: To create a clear, concentrated stock solution of methyl indolizine-5-carboxylate for serial dilution into aqueous experimental media.
Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 175.18 g/mol * (1000 mg / 1 g) = 1.75 mg
Weighing: Accurately weigh 1.75 mg of methyl indolizine-5-carboxylate powder and place it into a sterile vial.
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. A clear solution should form.
Troubleshooting: If particulates remain, place the vial in a bath sonicator for 5-10 minutes. This provides energy to overcome the crystal lattice forces.[3]
Inspection: Visually confirm the solution is completely clear and free of any solid material.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Q2: My biological assay is sensitive to DMSO. How can I prepare an aqueous working solution while minimizing the final co-solvent concentration?
A2: Utilizing Co-solvents for Aqueous Working Solutions
For many in vitro assays, the final concentration of DMSO must be kept low (typically <0.5% or even <0.1%) to avoid cellular toxicity or off-target effects. The strategy is to use the concentrated DMSO stock to prepare an intermediate dilution, which is then further diluted into your final aqueous buffer.
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4] This change in polarity disrupts the self-association of water molecules, making it easier for them to solvate a hydrophobic compound like methyl indolizine-5-carboxylate.[5][6]
Caption: Workflow for preparing a final aqueous working solution.
While DMSO is prevalent, other co-solvents can be considered, each with its own properties. The choice depends on the specific requirements and sensitivities of your experimental system.[7][8]
Co-Solvent
Typical Final Conc.
Advantages
Disadvantages & Considerations
DMSO
< 0.5%
Excellent solubilizing power.
Can be toxic to some cell types; may interfere with certain assays.[3]
Ethanol
< 1.0%
Less toxic than DMSO for many systems; volatile.
Weaker solubilizer than DMSO; can affect protein structure at higher concentrations.
Higher viscosity; may not be suitable for all applications.
Glycerol
1-10%
Very low toxicity; cryoprotectant.
High viscosity; weaker solubilizing power.
Self-Validation Check: Always run a vehicle control in your experiment. This control should contain the final concentration of the co-solvent (e.g., 0.1% DMSO) in the aqueous buffer without the compound. This ensures that any observed effects are due to the compound and not the solvent.
Q3: My compound precipitates from the aqueous buffer over time, even with a co-solvent. How can I improve its kinetic solubility and prevent this?
A3: Advanced Formulation with Surfactants and Cyclodextrins
Precipitation occurs when the compound's concentration exceeds its thermodynamic solubility limit in the aqueous medium. This is a common problem when diluting a high-concentration organic stock into a buffer. To overcome this, we can use excipients that create a more favorable micro-environment for the drug molecule in water.
Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[9] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles . The hydrophobic tails form the core, creating a non-polar environment that can encapsulate methyl indolizine-5-carboxylate, while the hydrophilic heads face the water, rendering the entire complex soluble.[10][11][12]
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic internal cavity.[13][14] They can encapsulate a "guest" molecule—in this case, methyl indolizine-5-carboxylate—if it fits within the cavity.[15] This forms an inclusion complex , effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and safety profile.[17]
Caption: Mechanisms of solubility enhancement.
Objective: To prepare a clear, filter-sterilizable aqueous solution of methyl indolizine-5-carboxylate using an inclusion complex strategy.
Materials:
Methyl indolizine-5-carboxylate
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Deionized water or desired buffer (e.g., PBS)
Magnetic stirrer and stir bar
0.22 µm syringe filter
Procedure:
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of water). Stir until fully dissolved.
Add Compound: While stirring the HP-β-CD solution, slowly add methyl indolizine-5-carboxylate powder to achieve the target concentration (e.g., 1.75 mg for 10 mL of a 1 mM solution).
Complexation: Cover the container and stir at room temperature for 12-24 hours. This allows time for the inclusion complex to form. Gentle heating (40-50°C) can sometimes accelerate the process, but stability must be monitored.
Clarification: After stirring, visually inspect the solution. It should be significantly clearer. If some undissolved material remains, it indicates the solubility limit has been reached.
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved particles and to sterilize the solution. The filtrate is your stock solution.
Quantification (Self-Validation): It is crucial to determine the actual concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, to confirm the achieved solubility.
Q4: We are in lead optimization, and poor solubility is limiting in vivo studies. What chemical modifications to the methyl indolizine-5-carboxylate scaffold could improve this property?
A4: Medicinal Chemistry Approaches: The Prodrug Strategy
When formulation strategies are insufficient, structural modification of the lead compound becomes necessary.[18][19] The goal is to append a polar, ionizable group to the molecule to dramatically increase aqueous solubility, with the caveat that this group must be cleaved in vivo to release the active parent drug. This approach is known as creating a prodrug .[20][21][22]
For methyl indolizine-5-carboxylate, a key handle for modification is the ester group.
A highly effective strategy is the introduction of a phosphate group, which is negatively charged at physiological pH, greatly enhancing water solubility.[23][24][25]
Synthetic Rationale:
Hydrolysis: The methyl ester of methyl indolizine-5-carboxylate is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid (indolizine-5-carboxylic acid).
Reduction: The carboxylic acid is then reduced to the primary alcohol (5-(hydroxymethyl)indolizine).
Phosphorylation: The primary alcohol is then phosphorylated to create the phosphate ester prodrug. This prodrug will be highly water-soluble.
In Vivo Activation: Once administered, endogenous enzymes called phosphatases will cleave the phosphate group, releasing the active 5-(hydroxymethyl)indolizine metabolite in the body.[23]
Caption: Prodrug strategy for improving solubility.
Other Potential Modifications:
Amino Acid Prodrugs: Couple an amino acid to the 5-hydroxymethyl intermediate. The free amino or carboxyl group of the amino acid provides an ionizable handle for solubility enhancement.[20]
Salt Formation: If the ester is hydrolyzed to the carboxylic acid, this new molecule is a weak acid. It can then be reacted with a pharmaceutically acceptable base (e.g., sodium hydroxide, tromethamine) to form a highly soluble salt.[26][27] This is a permanent modification rather than a prodrug approach, and the resulting carboxylate must be tested to ensure it retains biological activity.
By systematically applying these troubleshooting steps—from basic solubilization to advanced formulation and chemical modification—researchers can effectively overcome the challenges posed by the poor aqueous solubility of methyl indolizine-5-carboxylate and advance their scientific investigations.
References
Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Journal of Medicinal Chemistry. (2025, June 17). Current and Emerging Prodrug Strategies.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
ResearchGate. (2019, December 5). Surfactants and their Role in Pharmaceutical Product Development: An overview.
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation.
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
ResearchGate. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
SpringerLink. (2024, August 29). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations.
National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
Sphinax Group. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
International Journal of Innovative Science and Research Technology. (2026, January 17). Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review.
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
International Journal of Pharmacognosy. (2019, May 23). APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS.
PubMed. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
ResearchGate. (n.d.). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery.
Wikipedia. (n.d.). Cosolvent.
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Basicmedical Key. (2016, June 20). Salt Selection.
ACS Publications. (2020, January 13). Guiding Lead Optimization for Solubility Improvement with Physics-Based Modeling.
PubMed. (2022, February 15). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery.
MCE. (2025, January 1). 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
Patsnap Synapse. (2025, May 21). How to improve solubility of lead compounds?.
ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
American Pharmaceutical Review. (2026, March 26). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
National Institutes of Health. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ....
ChemicalBook. (2026, January 13). Methyl indole-5-carboxylate | 1011-65-0.
Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
Chem-Impex. (n.d.). Methyl indole-5-carboxylate.
MDPI. (2015, December 28). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate.
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES.
Reducing unwanted byproducts in methyl indolizine-5-carboxylate reactions
A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis an...
Author: BenchChem Technical Support Team. Date: April 2026
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and downstream functionalization of methyl indolizine-5-carboxylate. Because the indolizine core is an electron-rich, fused heteroaromatic system, and the C5-position bears a sterically demanding, electron-withdrawing ester, this molecule is highly susceptible to side reactions.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for suppressing unwanted byproducts during your experiments.
FAQ & Troubleshooting Guide
Q1: During the 1,3-dipolar cycloaddition of my pyridinium ylide, I am observing significant ylide dimerization and tar formation instead of the desired methyl indolizine-5-carboxylate. How can I shift the equilibrium?
Causality & Expert Insight:
The core synthesis of methyl indolizine-5-carboxylate relies on the 1,3-dipolar cycloaddition of a pyridinium N-ylide—generated in situ from a 2-(methoxycarbonyl)pyridinium salt—with an electron-deficient alkyne or alkene. Because the C5-position is sterically hindered by the methyl ester, the ylide intermediate struggles to undergo rapid cycloaddition. If strong bases (like aqueous NaOH) or high temperatures are used, the highly reactive ylide molecules will preferentially react with each other, leading to dihydropyrazine dimers or non-specific polymeric tar[1].
Solution:
You must control the steady-state concentration of the free ylide. Implement a mild, anhydrous base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or use a biphasic system to ensure the ylide reacts with the dipolarophile the moment it is generated, allowing the cycloaddition to outcompete dimerization[2].
Table 1: Effect of Base and Solvent on Cycloaddition Yield vs. Dimer Byproduct
Precursor Preparation: Suspend 1.0 equiv of the 2-(methoxycarbonyl)pyridinium salt in anhydrous toluene (0.2 M) under N₂.
Dipolarophile Addition: Add 1.5 equiv of the dipolarophile (e.g., dimethyl acetylenedicarboxylate).
Controlled Base Addition: Add 1.2 equiv of DBU dropwise over 30 minutes via a syringe pump at room temperature.
Causality Check: Slow addition keeps the ylide concentration extremely low, preventing dimerization.
Validation: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). A clean reaction will lack the dark, baseline-streaking tar characteristic of polymerized byproducts.
Q2: I am losing the methyl ester group during the cyclization step, resulting in indolizine-5-carboxylic acid or fully decarboxylated byproducts. How do I preserve the C5-ester?
Causality & Expert Insight:
Premature ester hydrolysis at the C5 position is a classic failure mode when utilizing aqueous alkaline conditions for ylide generation. The proximity of the ester to the basic nitrogen bridgehead facilitates intramolecular assistance during hydrolysis. Worse, once indolizine-5-carboxylic acid forms, it is highly prone to spontaneous decarboxylation. The electron-rich nature of the indolizine core stabilizes the intermediate anion at C5, driving the loss of CO₂ upon mild heating[2].
Solution:
Strictly avoid aqueous bases and protic solvents during cyclization. Utilize anhydrous conditions with mild organic bases or anhydrous inorganic bases (e.g., Cs₂CO₃) in aprotic solvents like acetonitrile (CH₃CN).
Logical workflow for diagnosing and resolving byproducts in indolizine synthesis.
Q3: When attempting C3-acylation of methyl indolizine-5-carboxylate, I get a mixture of C1 and C3 functionalized products. How do I achieve strict C3 regioselectivity?
Causality & Expert Insight:
Indolizines are highly electron-rich heteroaromatics. Electrophilic aromatic substitution (S_EAr) preferentially occurs at the C3 position, followed closely by the C1 position. The methyl ester at C5 subtly alters the HOMO coefficients of the pyrrole ring. If highly reactive "hard" electrophiles (like acyl chlorides paired with AlCl₃) are used, the reaction becomes diffusion-controlled rather than thermodynamically controlled, leading to poor regioselectivity and C1/C3 mixtures[3].
Solution:
Transition to a metal-free, "soft" electrophile approach. Activating carboxylic acids with EDC·HCl and DMAP forms an acylpyridinium intermediate. This intermediate is highly selective for the C3 position and entirely suppresses C1 over-functionalization[3].
Workflow of regioselective C3-acylation utilizing soft acylpyridinium intermediates.
Preparation: In an oven-dried flask under N₂, dissolve 1.0 equiv of methyl indolizine-5-carboxylate and 1.2 equiv of the desired carboxylic acid in anhydrous CH₂Cl₂ (0.1 M).
Activation: Add 1.5 equiv of EDC·HCl and 1.5 equiv of DMAP to the solution at 0 °C.
Causality Check: The low temperature prevents non-specific electrophilic attack, while DMAP ensures the generation of the softer acylpyridinium electrophile.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Quench & Wash: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Validation: Analyze the crude ¹H NMR. The disappearance of the C3-proton (typically ~7.2–7.4 ppm) and the strict retention of the C1-proton (~6.5–6.8 ppm) confirms absolute regioselectivity.
References
Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate | Organic Letters - ACS Publications | 1
Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications | 3
Recent advances in the synthesis of indolizines and their π-expanded analogues | Organic & Biomolecular Chemistry (RSC Publishing) | 2
Troubleshooting HPLC peak tailing for methyl indolizine-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with analyzing complex nitrogen-containing heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with analyzing complex nitrogen-containing heterocycles. This guide provides field-proven, self-validating methodologies to diagnose and resolve peak tailing for methyl indolizine-5-carboxylate.
Diagnostic Workflow
Logical workflow for diagnosing physical vs. chemical HPLC peak tailing.
Q1: Why does methyl indolizine-5-carboxylate specifically exhibit severe peak tailing on standard C18 columns?
Methyl indolizine-5-carboxylate features a bicyclic indolizine core with a bridgehead nitrogen and a methyl ester functional group[1]. While the primary retention mechanism on a reversed-phase C18 column is hydrophobic partitioning, the nitrogen lone pairs and the ester's carbonyl oxygen act as strong hydrogen-bond acceptors.
Standard silica-based columns possess residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH, these silanols ionize into negatively charged species (Si-O⁻)[2]. The resulting secondary interactions—specifically ion-dipole interactions and hydrogen bonding between the indolizine core and the ionized silanols—disrupt the uniform flow of the analyte. Because these secondary binding sites are limited and have slow desorption kinetics, a portion of the analyte molecules "sticks" to the column longer, causing the characteristic asymmetrical trailing edge known as peak tailing[3].
Q2: How can I definitively distinguish between chemical tailing (silanol interactions) and physical tailing (dead volume/frit issues)?
Before altering your mobile phase chemistry, you must validate the root cause. Peak tailing can occur due to physical flow path disruptions (e.g., a blocked frit or column void) which affect all peaks, or chemical interactions which are analyte-specific[4]. We use a self-validating "Neutral Marker Test" to establish this causality.
Protocol: The Neutral Marker Validation Test
Sample Preparation : Prepare a 1 mL test mixture containing 0.1 mg/mL of methyl indolizine-5-carboxylate and 0.1 mg/mL of a neutral, non-ionizable marker (e.g., toluene or uracil, depending on your organic modifier).
Injection : Inject 5 µL of this mixture using your standard chromatographic method.
Data Analysis : Calculate the USP Tailing Factor (
Tf
) for both peaks at 5% peak height.
Causality & Validation : Toluene is strictly non-polar and cannot undergo secondary silanol interactions.
If Toluene
Tf>1.2
: The tailing is a physical problem . The flow path is compromised. Replace the column frit, check for dead volume in PEEK tubing connections, or replace the degraded column.
If Toluene
Tf≤1.1
but Indolizine
Tf>1.5
: The tailing is a chemical problem . The physical flow path is intact, confirming that secondary silanol interactions are the sole cause.
Q3: What mobile phase modifications can I implement to suppress secondary interactions?
If the Neutral Marker Test confirms chemical tailing, we must thermodynamically favor the primary hydrophobic interaction by masking the acidic silanols. We achieve this by introducing a competitive amine modifier, such as Triethylamine (TEA)[5]. TEA is a small, highly basic molecule that aggressively binds to residual silanols, physically occupying these active sites and preventing the indolizine from interacting with them.
Protocol: TEA-Modified Mobile Phase Preparation
Measurement : Measure 1000 mL of your aqueous mobile phase component (e.g., HPLC-grade water).
Addition : Add 1.0 to 2.0 mL (0.1% - 0.2% v/v) of high-purity Triethylamine (TEA).
pH Adjustment (Critical) : TEA is strongly basic and will raise the pH above 10, which will rapidly dissolve the silica backbone of your column. You must adjust the pH back down to 6.0 - 6.5 using dilute phosphoric acid or glacial acetic acid to protect the stationary phase.
Filtration : Filter the buffered solution through a 0.45 µm membrane and degas thoroughly before use.
Validation: Inject the indolizine standard. The
Tf
should immediately drop below 1.2 as the TEA outcompetes the analyte for the silanol sites[5].
Q4: If mobile phase additives are undesirable (e.g., for LC-MS), what stationary phase chemistries are recommended?
TEA is an excellent silanol blocker, but it causes severe ion suppression in mass spectrometry. If you are using LC-MS, you must solve the problem at the stationary phase level by selecting a column designed to mitigate the "Silanol Effect"[3].
Transitioning to Type-B (high purity) silica columns with advanced bonding chemistries is required. Endcapping involves reacting residual silanols with a short-chain silane (like trimethylsilane) to neutralize the surface[4]. Alternatively, polar-embedded columns incorporate a polar functional group (like an amide) into the alkyl chain, which creates a localized hydration layer that shields basic analytes from the silica surface.
Quantitative Data: Impact of Column Chemistry
The table below summarizes the expected outcomes when analyzing methyl indolizine-5-carboxylate across different stationary phase architectures:
Column Chemistry
Surface Modification
Expected USP Tailing Factor (
Tf
)
Primary Mechanism of Action
Standard C18 (Type-A)
None (High residual silanols)
> 1.8 (Severe Tailing)
Unrestricted ion-dipole interactions with acidic Si-OH.
Endcapped C18 (Type-B)
Trimethylsilane (TMS) capping
1.2 - 1.4 (Slight Tailing)
Steric hindrance and chemical neutralization of silanols.
Polar-Embedded C18
Amide/Ether group in alkyl chain
1.0 - 1.1 (Symmetrical)
Hydration layer shields indolizine from the silica surface.
Hybrid Particle C18
Ethane-bridged organic/inorganic
1.0 (Symmetrical)
Fundamental reduction of internal silanol population.
References
What Causes Peak Tailing in HPLC? Chrom Tech. Available at:[Link]
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at:[Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . ACD/Labs. Available at:[Link]
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies . National Center for Biotechnology Information (NCBI). Available at:[Link]
Methyl Indolizine-5-Carboxylate vs. Traditional Heterocyclic Scaffolds: A Comparative Guide for Drug Discovery
Introduction & Structural Rationale The search for novel chemical space in drug discovery frequently drives medicinal chemists to re-evaluate established heterocycles. While the indole nucleus (a benzene ring fused to a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The search for novel chemical space in drug discovery frequently drives medicinal chemists to re-evaluate established heterocycles. While the indole nucleus (a benzene ring fused to a pyrrole ring) remains a highly validated cornerstone of pharmaceutical design 1, its structural isomer, indolizine , is rapidly emerging as a privileged, high-reward scaffold 2. Characterized by a pyridine ring fused to a pyrrole ring with a bridging nitrogen atom, indolizine presents a highly conjugated 10-π electron planar system that exhibits dense aromaticity and strong fluorescence 3.
Specifically, methyl indolizine-5-carboxylate offers a distinct synthetic advantage. The esterification at the 5-position introduces a reactive methyl ester functional group without disrupting the core planarity of the molecule 4. This functionalization provides a critical synthetic handle, allowing researchers to perform late-stage modifications (such as amidation or hydrolysis) to modulate lipophilicity and explore structure-activity relationships (SAR) in a controlled manner 5.
Scaffold Comparison: Indole vs. Indoline vs. Indolizine
While indoles have historically dominated the market, recent 2026 data highlights the superior potential of indolizine derivatives in specialized therapeutic areas, particularly where traditional scaffolds fail to achieve selectivity.
Nonclassical Ferroptosis Inhibition
A breakthrough 2026 study identified indolizine derivatives (such as candidate D12) as potent, nonclassical ferroptosis inhibitors 7. Unlike traditional inhibitors like Ferrostatin-1 (Fer-1), which rely on direct radical trapping, indolizines act upstream to alleviate oxidative stress and prevent lipid peroxidation accumulation. This unique mechanism is independent of iron chelation and offers robust brain penetration (brain/plasma ratio = 6.31) with nanomolar potency 7.
Indolizine derivatives prevent ferroptosis upstream of lipid peroxidation compared to Ferrostatin-1.
Anticancer Activity
Indolizine lactones and functionalized derivatives have demonstrated potent antiproliferative activity against hormone-refractory prostate (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity of these compounds is heavily influenced by the "halogen bonding effect," where late-stage functionalization of the indolizine core yields analogues with potencies up to twenty times higher than their parent precursors 5.
To rigorously evaluate methyl indolizine-5-carboxylate derivatives, the following protocols are designed with built-in causality and orthogonal validation to ensure absolute trustworthiness in the generated data.
Step-by-step experimental workflow for evaluating indolizine-5-carboxylate derivatives.
Causality: The methyl ester at the 5-position is specifically chosen because it undergoes controlled hydrolysis to a carboxylic acid, which can then be coupled with various amines. This explores steric bulk and electronegativity without altering the core 10-π electron electronics 5.
Synthesis : Hydrolyze methyl indolizine-5-carboxylate using LiOH in THF/H2O at room temperature. Isolate the intermediate indolizine-5-carboxylic acid.
Diversification : Perform EDC/HOBt-mediated coupling with a panel of halogenated anilines to generate an amide library.
Phenotypic Assay : Seed MDA-MB-231 cells at 5x10³ cells/well in 96-well plates. Treat with synthesized derivatives (1-100 µM) for 72h.
Self-Validation : Include Doxorubicin as a positive control and DMSO as a vehicle control. Validation Check: The assay validates itself if Doxorubicin yields an IC50 within established literature ranges (<1 µM), proving the cell line's sensitivity is optimal for comparative screening.
Causality: To prove the indolizine scaffold acts as a nonclassical ferroptosis inhibitor, we must induce ferroptosis specifically via GPX4 inhibition (using RSL3) rather than iron overload. We then measure lipid ROS directly to confirm the upstream mechanism 7.
Induction : Treat PC12 cells with RSL3 (0.5 µM) to reliably inhibit GPX4, inducing lipid peroxidation and ferroptosis.
Rescue Treatment : Co-treat with the indolizine derivative (e.g., 50 µM) versus Ferrostatin-1 (1 µM).
Lipid ROS Measurement : Stain cells with C11-BODIPY (581/591). This fluorescent dye shifts from red to green upon oxidation, allowing flow cytometric quantification of lipid ROS.
Self-Validation : Include a parallel cohort treated with RSL3 + Deferoxamine (an iron chelator). Validation Check: If the indolizine derivative rescues cell viability without altering intracellular iron levels (confirmed via Phen Green SK staining), the non-iron-chelating, upstream ROS scavenging mechanism is definitively validated 7.
Quantitative Data Summary
The following table consolidates recent experimental data, illustrating the high potency of the indolizine scaffold compared to traditional indole baselines.
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than standard chemical hygiene—it demands a mechanistic understanding of the molecule's fate in your lab...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than standard chemical hygiene—it demands a mechanistic understanding of the molecule's fate in your laboratory's waste streams. This guide provides a self-validating operational and disposal framework for Methyl indolizine-5-carboxylate , ensuring regulatory compliance, environmental stewardship, and absolute laboratory safety.
Chemical Profile & Mechanistic Context
Methyl indolizine-5-carboxylate (CAS: 2107023-97-0) is a bicyclic heterocyclic ester with a molecular weight of 175.18 g/mol , utilized extensively as a bioactive building block in medicinal chemistry and an intermediate in organic electronics[1].
The Causality of Segregation:
Because this compound contains an ester linkage and an electron-rich indolizine core, it is susceptible to base-catalyzed hydrolysis and electrophilic aromatic substitution. Introducing it to highly reactive waste streams (e.g., strong oxidizers or concentrated acids/bases) can trigger unwanted exothermic reactions or premature degradation. Furthermore, mixing incompatible chemicals is one of the most dangerous laboratory errors, potentially leading to fires, toxic gas release, or container explosions[2]. Therefore, its disposal must be strictly segregated based on the solvent matrix it is dissolved in during your workflows.
Operational Waste Segregation Logic
According to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, proper waste segregation is the foundation of laboratory safety[3]. Methyl indolizine-5-carboxylate waste typically falls into three distinct streams during synthesis and purification:
Halogenated Organic Waste: Generated when the compound is dissolved in solvents like dichloromethane (DCM) or chloroform. Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing them with non-halogenated streams exponentially increases disposal costs and environmental hazards.
Non-Halogenated Organic Waste: Generated from extractions or chromatography using solvents like ethyl acetate, hexanes, or methanol.
Solid Waste: Generated from contaminated PPE, empty reagent vials, and silica gel from column chromatography. Solid waste must be kept strictly separate from liquid waste streams[4].
Self-Validating Disposal Protocols
Every safety protocol must be a closed-loop system where the operator can independently verify success before proceeding to the next step.
Step 1: Solvent Identification. Identify the primary solvent matrix containing the Methyl indolizine-5-carboxylate residues. Route to either the Halogenated or Non-Halogenated liquid waste stream.
Step 2: Aqueous Quenching. If the reaction involved reactive reagents, quench the mixture slowly over an ice bath before separation.
Step 3: pH Validation (Self-Validating Step). Before transferring any aqueous workup layers to the Satellite Accumulation Area (SAA), test the pH. It must read between 6.0 and 8.0[4]. If acidic, neutralize dropwise with 1M
NaHCO3
. If basic, neutralize with 1M Citric Acid.
Validation: The process is only complete when a secondary universal pH strip confirms a neutral reading. Do not cap a bottle containing actively neutralizing (gas-evolving) solutions.
Step 4: Transfer and Labeling. Transfer the liquids into their respective, pre-labeled secondary containment vessels in the SAA. Labels must include full chemical names—abbreviations are strictly prohibited by EPA standards[5].
Protocol B: Solid Waste Management (Silica Gel & Consumables)
Step 1: Solvent Evaporation. After column chromatography, the silica gel retains trace amounts of Methyl indolizine-5-carboxylate and residual solvents. Allow volatile solvents to evaporate in a certified fume hood. Causality: Trapping volatile organics in a sealed solid waste drum leads to dangerous vapor pressure buildup and potential rupture.
Step 2: Packaging & Sealing (Self-Validating Step). Transfer the dry silica into a double-lined, heavy-duty polyethylene bag.
Validation: Squeeze the sealed bag gently to verify airtightness; if air escapes, re-bag the material to prevent occupational exposure to hazardous silica dust.
Step 3: SAA Deposition. Place the sealed bag into the designated hazardous solid waste drum. Ensure the SAA is monitored and that waste is collected by Environmental Health and Safety (EHS) within 90 days of the accumulation start date[5].
Quantitative Waste Stream Matrix
Summarizing quantitative data ensures rapid decision-making at the bench. Use the table below to standardize container selection and regulatory compliance for Methyl indolizine-5-carboxylate waste.
Waste Stream Category
Typical Matrix Composition
Approved Container Material
Max SAA Accumulation
EPA/RCRA Status
Halogenated Liquid
DCM, Chloroform + Compound traces
Amber Glass (Vented Cap)
55 Gallons
Hazardous
Non-Halogenated Liquid
EtOAc, MeOH, Hexanes + Compound
HDPE or Glass
55 Gallons
Hazardous
Aqueous Liquid
Water, Quench salts (pH 6.0 - 8.0)
HDPE
55 Gallons
Regulated / Non-Hazardous
Solid Waste
Silica gel, PPE, Glass vials
Double-lined Poly Bag / Drum
N/A (Volume dependent)
Hazardous Solid
Waste Routing Decision Tree
To eliminate ambiguity during post-reaction cleanup, follow this logical routing pathway for all materials contacting Methyl indolizine-5-carboxylate.
Decision tree for the segregation and disposal of Methyl indolizine-5-carboxylate waste streams.
Advanced Safety and Operational Guide for Handling Methyl Indolizine-5-carboxylate
Introduction Methyl indolizine-5-carboxylate (CAS: 2107023-97-0) is a bicyclic, nitrogen-containing heterocyclic ester of significant value in modern drug discovery and materials science ()[1]. Synthesized primarily thro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl indolizine-5-carboxylate (CAS: 2107023-97-0) is a bicyclic, nitrogen-containing heterocyclic ester of significant value in modern drug discovery and materials science ()[1]. Synthesized primarily through the esterification of indole-5-carboxylic acid, it serves as a versatile intermediate for cross-dehydrogenative couplings and Friedel-Crafts alkylations to synthesize complex bioactive molecules and organic electronic materials ()[2]. However, the same structural features that make it synthetically valuable—its reactive ester moiety and lipophilic indolizine core—also dictate stringent handling requirements. This guide provides a self-validating operational framework for the safe handling, weighing, and disposal of Methyl indolizine-5-carboxylate.
Chemical Profile & Hazard Assessment
Before initiating any protocol, researchers must understand the physicochemical properties that drive the compound's hazard profile.
Parameter
Value
Causality / Operational Implication
CAS Number
2107023-97-0
Unique identifier for SDS cross-referencing ()[1].
Molecular Formula
C10H9NO2
Indicates a lipophilic structure capable of dermal penetration.
Molecular Weight
175.19 g/mol
Low molecular weight powder; highly susceptible to aerosolization.
H302
Harmful if swallowed
Requires strict separation from food/drink and thorough hand washing ()[3].
Necessitates non-vented ocular protection against fine particulates ()[3].
H335
May cause respiratory irritation
Mandates handling exclusively within a certified fume hood ()[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of Methyl indolizine-5-carboxylate.
Dermal Protection: Double-layer nitrile gloves (outer layer >8 mil thickness).
Causality: Organic esters act as permeation enhancers. Nitrile provides superior resistance to ester-driven degradation compared to standard latex, preventing the lipophilic indolizine core from causing contact dermatitis (H315).
Ocular Protection: Non-vented chemical splash goggles.
Causality: Standard safety glasses with side shields are insufficient. The fine particulate nature of this compound allows it to bypass open gaps, leading to severe ocular irritation (H319).
Respiratory Protection: Handling must occur in a Class II Type A2 Biological Safety Cabinet or a chemical fume hood. If engineering controls fail, an N95/P100 particulate respirator is required.
Causality: The compound's low mass (175.19 g/mol ) makes it prone to aerosolization during transfer, triggering immediate respiratory tract irritation (H335).
This protocol integrates self-validating steps to ensure absolute containment during routine synthesis or weighing procedures.
Step 1: Environmental Validation
Action: Activate the chemical fume hood and verify the digital airflow monitor.
Self-Validation: The face velocity must read between 80-120 feet per minute (fpm). If the monitor reads <80 fpm or an alarm sounds, abort the procedure immediately.
Step 2: PPE Donning & Workspace Preparation
Action: Don the PPE matrix described above. Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad.
Self-Validation: Inspect the outer nitrile gloves for micro-tears by trapping air and applying pressure before use. A lack of deflation validates glove integrity.
Step 3: Static Elimination (Critical Step)
Action: Pass an anti-static bar or zero-stat gun over the weighing spatula and the anti-static weigh boat.
Causality: Powders of heterocyclic compounds frequently accumulate static charges. Unmitigated static causes the powder to "jump," leading to workspace contamination and inaccurate mass readings.
Step 4: Dispensing & Weighing
Action: Open the reagent bottle only within the sterile field of the hood. Transfer the required mass using a micro-spatula.
Self-Validation: Once the target mass is reached, seal the weigh boat and observe the analytical balance. A drifting mass reading indicates air currents are too high, compromising the containment field.
Step 5: Primary Decontamination
Action: Wipe down the exterior of the reagent bottle and the balance pan with a lint-free wipe dampened with 70% isopropanol (IPA) or ethanol.
Causality: Alcohols are effective solvents for organic esters, ensuring no microscopic residue is transferred outside the fume hood.
Operational Workflow & Spill Response Logic
Operational workflow and spill response logic for Methyl indolizine-5-carboxylate.
Spill Response & Disposal Plan
In the event of a breach in containment, follow this sequential response plan:
Chemical Spill Protocol:
Isolation: Immediately halt work, alert personnel in the vicinity, and ensure the fume hood sash is lowered to the minimum safe operational height.
Absorption: Do not sweep the dry powder. Causality: Sweeping generates airborne particulates (H335). Instead, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a specialized chemical spill pad).
Collection: Use non-sparking, disposable plastic tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container.
Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. Causality: Mild alkalinity helps hydrolyze residual ester traces into less reactive carboxylate salts, which are then easily wiped away with water.
Disposal Plan:
Categorization: Methyl indolizine-5-carboxylate must be categorized as hazardous solid organic waste.
Prohibition: Never flush this compound or its aqueous washings down the sink. Heterocyclic nitrogen compounds often exhibit latent aquatic toxicity.
Final Destruction: Transfer the sealed waste container to the Environmental Health and Safety (EHS) department for high-temperature incineration at an EPA-approved facility.